Product packaging for Catalpalactone(Cat. No.:CAS No. 1585-68-8)

Catalpalactone

Cat. No.: B180410
CAS No.: 1585-68-8
M. Wt: 258.27 g/mol
InChI Key: GFYSRANGENPXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Catalpalactone (CAS 1585-68-8) is a quinone-phthalide derivative naturally isolated from the stem bark of Catalpa ovata G. Don . This compound has significant research value in multiple biological fields. In neuroscience, this compound has been shown to decrease intracellular dopamine content in PC12 cells (a rat pheochromocytoma cell line with dopaminergic neuronal properties) by reducing the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine biosynthesis . This makes it a compound of interest for studying dopaminergic pathways and conditions like Parkinson's disease, particularly in the context of L-DOPA-induced cytotoxicity . Furthermore, this compound exhibits potent anti-inflammatory properties by significantly inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in LPS-induced RAW264.7 macrophages . Its mechanism for this activity is associated with the suppression of inducible NO synthase (iNOS) expression through the inhibition of key signaling pathways, including IRF3, NF-κB, and IFN-β/STAT-1 activation . Recent studies also highlight its cytotoxic and antimicrobial potential. This compound and its synthetic analogs have demonstrated potent cytotoxic activities against various cell lines, with research indicating that the α,β-unsaturated lactone ring is an essential structural feature for this bioactivity . These properties make this compound a valuable tool for researchers investigating neurochemistry, inflammation mechanisms, and novel antimicrobial or chemotherapeutic agents. The compound is provided as a powder for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4 B180410 Catalpalactone CAS No. 1585-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2-dimethyl-6-oxo-3H-pyran-5-yl)-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-15(2)8-7-11(14(17)19-15)12-9-5-3-4-6-10(9)13(16)18-12/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYSRANGENPXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=C(C(=O)O1)C2C3=CC=CC=C3C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928201
Record name 3-(6,6-Dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1585-68-8, 133591-03-4
Record name Catalpalactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1585-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Catalpalactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(6,6-Dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CATALPALACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P61GH0V29Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Natural Provenance of Catalpalactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of Catalpalactone, a dilactone compound of interest to researchers in drug development and the life sciences. This document outlines the primary botanical origins of this compound, details methodologies for its extraction and isolation, and presents its known biological signaling pathways. All quantitative data is summarized for clarity, and experimental workflows are accompanied by detailed protocols and visual diagrams to facilitate replication and further investigation.

Principal Natural Sources of this compound

This compound is a phytochemical primarily found within the genus Catalpa, a member of the Bignoniaceae family.[1][2][3][4] The two main species recognized for containing this compound are Catalpa ovata (Chinese catalpa) and Catalpa bignonioides (Southern catalpa).[1][5][6] The compound is most notably concentrated in the woody tissues of these trees, specifically the heartwood and stems.[5][7]

Quantitative Analysis of this compound Content

While extensive comparative data on this compound yields from various Catalpa species and plant parts is limited in the current literature, a key study has quantified its presence in the heartwood of Catalpa bignonioides. The data available is presented in the table below.

Plant SpeciesPlant PartExtraction MethodPercentage of this compound in Extract Fraction
Catalpa bignonioidesHeartwoodAcetone-hexane-water (54:44:2 by volume)~25% of the antitermitic fraction

Table 1: Quantitative data on the concentration of this compound in a natural source.[5]

Experimental Protocols for Isolation and Purification

The following is a representative, detailed methodology for the extraction and isolation of this compound from Catalpa wood, synthesized from established natural product isolation techniques.[8][9][10][11][12]

Materials and Equipment
  • Dried and ground heartwood of Catalpa bignonioides or stems of Catalpa ovata

  • Soxhlet extractor

  • Rotary evaporator

  • Solvents: Acetone, n-hexane, water (reagent grade)

  • Silica gel for column chromatography

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system

  • Reverse-phase C18 HPLC column

  • Acetonitrile and water (HPLC grade)

  • UV detector

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Extraction Procedure
  • Preparation of Plant Material : Air-dry the heartwood of C. bignonioides or stems of C. ovata at room temperature for several days. Grind the dried material into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction :

    • Place the powdered plant material into a thimble and load it into a Soxhlet extractor.

    • Prepare a ternary solvent mixture of acetone, n-hexane, and water in a 54:44:2 ratio by volume.[5]

    • Perform continuous extraction for 24-48 hours, or until the solvent running through the siphon is colorless.

  • Concentration of Crude Extract : Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Purification Protocol
  • Silica Gel Column Chromatography :

    • Pre-treat the crude extract by dissolving it in a minimal amount of the initial mobile phase and adsorbing it onto a small amount of silica gel.

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar retention factors.

  • Semi-Preparative HPLC :

    • Further purify the fractions containing this compound using a semi-preparative HPLC system equipped with a reverse-phase C18 column.[5]

    • Use a mobile phase gradient of acetonitrile and water. The exact gradient should be optimized based on analytical HPLC runs.

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound.

  • Purity Confirmation and Structure Elucidation :

    • Confirm the purity of the isolated this compound using analytical HPLC.

    • Elucidate and confirm the structure of the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compare the data with published literature values.

Signaling Pathways and Biological Activity

This compound has demonstrated significant anti-inflammatory properties.[13] Its mechanism of action involves the modulation of key signaling pathways implicated in the inflammatory response.

Inhibition of Nitric Oxide Production

This compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[13] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression at both the mRNA and protein levels.[13]

Modulation of the NF-κB and STAT-1 Signaling Pathways

A primary anti-inflammatory mechanism of this compound is its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT-1).[13] By inhibiting the activation of these transcription factors, this compound effectively reduces the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[13]

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow start Dried & Ground Catalpa Wood extraction Soxhlet Extraction (Acetone:Hexane:Water) start->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions hplc Semi-Preparative HPLC fractions->hplc pure_this compound Pure this compound hplc->pure_this compound analysis Structural Analysis (NMR, MS) pure_this compound->analysis end Confirmed Structure analysis->end anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB_inactive Degradation of IκB STAT1_inactive STAT1 (Inactive) STAT1_active STAT1 (Active) STAT1_inactive->STAT1_active Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_active->Pro_inflammatory_genes Induces Transcription STAT1_active->Pro_inflammatory_genes mRNA mRNA Pro_inflammatory_genes->mRNA Proteins Pro-inflammatory Proteins mRNA->Proteins This compound This compound This compound->IKK Inhibits This compound->NFkB_active Inhibits Translocation This compound->STAT1_active Inhibits Activation

References

Catalpalactone: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalpalactone, a naturally occurring phthalide derivative, has garnered significant interest within the scientific community for its diverse biological activities. First isolated from the wood of Catalpa ovata, this compound has demonstrated potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification and presents key quantitative data. Furthermore, this guide explores the molecular mechanisms underlying its biological effects, with a focus on its modulation of critical signaling pathways, visualized through detailed diagrams.

Discovery and Structural Elucidation

This compound was first discovered and isolated from the wood of the Chinese catalpa tree, Catalpa ovata G. Don, a member of the Bignoniaceae family.[1] The initial structural elucidation was carried out using a combination of spectroscopic techniques, which are now standard in natural product chemistry. These methods allowed for the determination of its chemical formula as C₁₅H₁₄O₄ and its unique phthalide structure.[1]

Spectroscopic Data for Structural Characterization

The definitive structure of this compound was established through analysis of its spectral data. While the original publication provides the foundational data, subsequent isolations and analyses have confirmed the structure. Key spectroscopic features are summarized below.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations and Interpretations
Infrared (IR) Spectroscopy The IR spectrum of this compound exhibits characteristic absorption bands indicating the presence of specific functional groups. A strong absorption band is typically observed around 1760 cm⁻¹, which is indicative of the C=O stretching vibration of the γ-lactone ring. Additional bands in the aromatic region (around 1600-1450 cm⁻¹) suggest the presence of a benzene ring.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Key signals include those corresponding to the aromatic protons, the protons of the lactone ring, and the protons of the dimethylpyran moiety. The chemical shifts, splitting patterns, and coupling constants of these signals are crucial for confirming the connectivity of the atoms.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹³C NMR spectrum reveals the number of distinct carbon atoms and their chemical environments. The spectrum will show signals for the carbonyl carbon of the lactone, the aromatic carbons, and the carbons of the dimethylpyran ring, confirming the carbon skeleton of the molecule.
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound, and fragmentation patterns can provide further structural information.

Isolation from Catalpa ovata

The isolation of this compound from Catalpa ovata involves a multi-step process of extraction and chromatographic purification. The general workflow is outlined below.

General Experimental Workflow

experimental_workflow plant_material Dried wood of Catalpa ovata extraction Extraction with organic solvent (e.g., Methanol) plant_material->extraction concentration Concentration of the extract extraction->concentration fractionation Solvent-solvent partitioning (e.g., with Ethyl Acetate) concentration->fractionation chromatography Column Chromatography (Silica Gel) fractionation->chromatography purification Further purification (e.g., Preparative HPLC) chromatography->purification This compound Pure this compound purification->this compound nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates IKK->IkB inhibits degradation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes This compound This compound This compound->IKK inhibits stat1_pathway IFN Interferon IFNR IFN Receptor IFN->IFNR JAK JAK IFNR->JAK STAT1 STAT1 JAK->STAT1 phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 Dimer STAT1 Dimer pSTAT1->Dimer dimerization Nucleus Nucleus Dimer->Nucleus translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes This compound This compound This compound->STAT1 suppresses expression

References

Physical and chemical properties of Catalpalactone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Catalpalactone

Introduction

This compound is a naturally occurring lactone and a member of the 2-benzofurans, first identified in plants of the Catalpa genus, such as Catalpa ovata and Catalpa bignonioides.[1][2][3] This compound has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details its known biological activities and associated signaling pathways, and presents standardized experimental protocols for its study. The information is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and medicinal chemistry.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound have been characterized and are summarized below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₄[1][7][8]
Molecular Weight 258.27 g/mol [1][7][8]
IUPAC Name 3-(2,2-dimethyl-6-oxo-3H-pyran-5-yl)-3H-2-benzofuran-1-one[1]
CAS Number 1585-68-8[1]
Canonical SMILES CC1(CC=C(C(=O)O1)C2C3=CC=CC=C3C(=O)O2)C[1]
InChI Key GFYSRANGENPXDF-UHFFFAOYSA-N[1][7][8]
Physical Description Data not available in search results.
Melting Point Data not available in search results.
Boiling Point Data not available in search results.
Solubility Data not available in search results.
Stereochemistry Racemic[7]

Spectroscopic Data

The structure of this compound and its synthetic derivatives has been confirmed using various spectroscopic techniques. While specific spectral data is not detailed in the provided search results, the methodologies employed are crucial for its identification and characterization.

Spectroscopic MethodApplication
¹H NMR Used for the structural identification of this compound and its derivatives.[4][9]
¹³C NMR Employed for the structural elucidation of this compound and its analogs.[4][9]
High-Resolution Mass Spectrometry (HRMS) Utilized to confirm the molecular formula and structure of synthesized this compound derivatives.[4][9]
Infrared (IR) Spectroscopy General method used to identify functional groups present in the molecule.
Mass Spectrometry (MS) General method used to determine the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, primarily anti-inflammatory and neuroprotective effects, through the modulation of specific cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[5][10] Its mechanism of action involves the inhibition of key inflammatory mediators and pathways:

  • Inhibition of Pro-inflammatory Molecules: It significantly inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[4][5]

  • Reduction of Cytokines: The compound reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[4]

  • Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the suppression of the Toll-like receptor 4 (TLR4) signaling cascade. Specifically, this compound prevents the activation of interferon regulatory factor 3 (IRF3) and nuclear factor-κB (NF-κB).[4][5] It also suppresses the production of interferon-β (IFN-β) and the subsequent activation of the signal transducer and activator of transcription 1 (STAT1).[4][5][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds IRF3 IRF3 TLR4->IRF3 Activates NFkB NF-κB TLR4->NFkB Activates IFNb_gene IFN-β Gene IRF3->IFNb_gene Activates Transcription iNOS_gene iNOS Gene NFkB->iNOS_gene Activates Transcription Cytokines_gene Cytokine Genes NFkB->Cytokines_gene Activates Transcription STAT1 STAT1 STAT1->iNOS_gene Activates Transcription iNOS_protein iNOS Protein Inflammation Inflammation iNOS_protein->Inflammation Cytokines_protein Pro-inflammatory Cytokines (TNF-α, IL-6) Cytokines_protein->Inflammation This compound This compound This compound->IRF3 Inhibits This compound->NFkB Inhibits This compound->STAT1 Suppresses IFN_beta_production IFN-β Production This compound->IFN_beta_production Suppresses IFNb_gene->IFN_beta_production Produces iNOS_gene->iNOS_protein Cytokines_gene->Cytokines_protein IFN_beta_production->STAT1 Activates

Caption: Anti-inflammatory signaling pathway of this compound.
Neuroprotective Activity

This compound has shown promise in protecting nerve function from hypoxic lesions, as demonstrated in a middle cerebral artery occlusion (MCAO) rat model of ischemic brain injury.[6] The underlying mechanism involves the modulation of microglial polarization:

  • M2 Microglial Polarization: this compound promotes the polarization of microglial cells toward the protective M2 phenotype.[6]

  • JAK/STAT Pathway Involvement: This neuroprotective effect is achieved by influencing the JAK/STAT signaling pathway. In contrast to the pro-inflammatory M1 phenotype, which is associated with activated JAK/STAT signaling, this compound treatment shifts the balance towards the anti-inflammatory M2 state.[6]

  • Functional Recovery: By promoting M2 polarization, this compound reduces neurological severity scores and improves overall neurological function in the MCAO rat model.[6]

G cluster_stimulus Condition cluster_cells Microglial Cells cluster_pathway Signaling cluster_outcome Outcome Ischemia Ischemic Brain Injury (e.g., MCAO) Microglia Microglia Ischemia->Microglia JAK_STAT JAK/STAT Pathway Microglia->JAK_STAT Activates M1 M1 Phenotype (Pro-inflammatory) Neuroinflammation Neuroinflammation & Oxidative Stress M1->Neuroinflammation M2 M2 Phenotype (Anti-inflammatory) Neuroprotection Neuroprotection & Tissue Repair M2->Neuroprotection JAK_STAT->M1 Promotes JAK_STAT->M2 Promotes This compound This compound This compound->M2 Induces Polarization This compound->JAK_STAT Modulates

Caption: Neuroprotective mechanism of this compound via microglial polarization.

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound.

Protocol for Isolation and Purification

This protocol describes a general procedure for the isolation of this compound from a plant source like Catalpa ovata.

G start Start: Dried Plant Material (e.g., Catalpa ovata stems) step1 1. Extraction - Macerate with organic solvent (e.g., Methanol or Ethanol) at room temperature. - Repeat multiple times. start->step1 step2 2. Concentration - Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract. step1->step2 step3 3. Solvent Partitioning - Suspend crude extract in water. - Sequentially partition with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). step2->step3 step4 4. Fraction Selection - Test fractions for biological activity. - Select the most active fraction (e.g., ethyl acetate fraction) for further purification. step3->step4 step5 5. Column Chromatography - Subject the active fraction to silica gel column chromatography. - Elute with a gradient solvent system (e.g., n-hexane:ethyl acetate). step4->step5 step6 6. Further Purification - Pool active sub-fractions. - Purify further using techniques like preparative HPLC or Sephadex LH-20 column chromatography. step5->step6 step7 7. Structure Elucidation - Analyze the pure compound using spectroscopic methods (NMR, MS, IR) to confirm the structure of this compound. step6->step7 end_node End: Pure this compound step7->end_node

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Plant Material Preparation: Air-dry and powder the relevant plant parts (e.g., stems, leaves) of Catalpa ovata.

  • Extraction: Macerate the powdered material with a suitable organic solvent (e.g., methanol) at room temperature for several days. Filter and concentrate the solvent under reduced pressure to yield a crude extract.

  • Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning with a series of solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Bioassay-Guided Isolation: Test each fraction for the desired biological activity (e.g., anti-inflammatory). The most potent fraction (e.g., the ethyl acetate fraction) is selected for further separation.

  • Chromatographic Purification:

    • Subject the active fraction to silica gel column chromatography, eluting with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Pool fractions containing the compound of interest.

  • Final Purification: Purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20) to obtain pure this compound.

  • Structural Confirmation: Confirm the identity and purity of the isolated compound using HRMS, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol for In Vitro Anti-inflammatory Assay

This protocol outlines the procedure to evaluate the anti-inflammatory effects of this compound using the LPS-induced RAW264.7 macrophage cell line.[5]

G cluster_analysis Analysis start Start: Culture RAW264.7 Cells step1 1. Cell Seeding - Seed cells in 96-well or 6-well plates. - Incubate for 24 hours to allow attachment. start->step1 step2 2. Pre-treatment - Treat cells with various concentrations of this compound for 1-2 hours. step1->step2 step3 3. Stimulation - Add Lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce inflammation. - Incubate for 24 hours. step2->step3 step4 4. Supernatant Collection - Collect the cell culture supernatant for analysis. step3->step4 step5 5. Cell Lysis - Wash and lyse the remaining cells to extract total protein or RNA. step3->step5 analysis1 A. NO Production Assay - Use Griess Reagent on supernatant. step4->analysis1 analysis2 B. Cytokine Measurement (ELISA) - Measure TNF-α, IL-6 levels in supernatant. step4->analysis2 analysis3 C. Western Blot - Analyze protein lysates for iNOS, p-NF-κB, p-IRF3, p-STAT1. step5->analysis3 analysis4 D. RT-PCR - Analyze cell lysates for mRNA expression of iNOS, TNF-α, IL-6. step5->analysis4

References

Spectroscopic and Structural Analysis of Catalpalactone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and spectroscopic properties of natural products is paramount. This guide provides a detailed summary of the available spectroscopic data for Catalpalactone, a bioactive compound isolated from plants of the Catalpa genus.

However, based on the established structure, typical spectroscopic features can be predicted and are generally described in publications focusing on the isolation and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its known chemical structure. This information is crucial for the identification and characterization of this compound in natural product extracts.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons7.2 - 7.8m-
H-3~5.5m-
H-4~6.0d-
H-5'~2.5m-
H-6'~2.7m-
CH₃~1.5s-
CH₃~1.6s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

PositionPredicted Chemical Shift (δ, ppm)
C=O (Lactone)165 - 175
C=O (Lactone)160 - 170
Aromatic C120 - 150
C-2160 - 170
C-370 - 80
C-3a130 - 140
C-4120 - 130
C-5125 - 135
C-6125 - 135
C-7120 - 130
C-7a140 - 150
C-2'160 - 170
C-3'120 - 130
C-4'130 - 140
C-5'30 - 40
C-6'80 - 90
CH₃20 - 30
CH₃20 - 30

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional GroupPredicted Absorption (cm⁻¹)
C=O (Lactone)1750 - 1780
C=C (Aromatic)1600, 1450
C-O (Ester)1000 - 1300
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

IonPredicted m/z
[M]+258
[M+H]+259
[M+Na]+281
Fragmentation IonsVarious fragments corresponding to the loss of CO, CO₂, and other neutral fragments from the lactone rings.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for this compound would typically involve the following steps:

1. Isolation and Purification:

  • Extraction of the plant material (e.g., stem bark of Catalpa ovata) with a suitable solvent such as methanol or ethanol.

  • Partitioning of the crude extract with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol).

  • Chromatographic separation of the target fraction using techniques like column chromatography (silica gel, Sephadex) and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

2. NMR Spectroscopy:

  • Dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Recording ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Performing 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and aid in the complete assignment of proton and carbon signals.

3. Infrared (IR) Spectroscopy:

  • Preparing a sample of the pure compound, either as a thin film on a salt plate (e.g., NaCl, KBr) from a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Recording the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

4. Mass Spectrometry (MS):

  • Introducing the purified compound into a mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography system (LC-MS).

  • Acquiring the mass spectrum in both positive and negative ion modes.

  • Performing tandem mass spectrometry (MS/MS) experiments to induce fragmentation and aid in structural elucidation.

Workflow for Spectroscopic Analysis of Natural Products

The general workflow for the spectroscopic analysis and characterization of a natural product like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification A Plant Material (e.g., Catalpa ovata) B Extraction A->B C Fractionation B->C D Chromatographic Purification C->D E Pure Compound (this compound) D->E F NMR Spectroscopy (1H, 13C, 2D) E->F G IR Spectroscopy E->G H Mass Spectrometry (HRMS, MS/MS) E->H I Data Interpretation F->I G->I H->I J Structure Proposal I->J K Comparison with Literature Data J->K L Final Structure Confirmation K->L

Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive and detailed experimental data, researchers are encouraged to consult specialized phytochemical literature that reports the original isolation and comprehensive structural elucidation of this compound.

Catalpalactone: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpalactone, a naturally occurring iridoid lactone isolated from species of the Catalpa genus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its anti-inflammatory, neuroprotective, and potential anticancer and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily investigated in lipopolysaccharide (LPS)-stimulated macrophage models. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

Quantitative Data
Biological ActivityCell LineMethodConcentration/IC50Reference
Inhibition of Nitric Oxide (NO) ProductionRAW264.7Griess AssayConcentration-dependent inhibition (5, 10, 30, 50 µM)[1][2]
Inhibition of iNOS ExpressionRAW264.7Western Blot, qRT-PCRConcentration-dependent inhibition (5, 10, 30, 50 µM)[1][2]
Inhibition of IL-6 ProductionRAW264.7ELISAConcentration-dependent inhibition (5, 10, 30, 50 µM)[1]
Inhibition of TNF-α ProductionRAW264.7ELISAConcentration-dependent inhibition (5, 10, 30, 50 µM)[1]
Inhibition of NF-κB Reporter ActivityRAW264.7Luciferase AssaySignificant decrease at tested concentrations[1]
Inhibition of IRF3 Reporter ActivityRAW264.7Luciferase AssaySignificant decrease at tested concentrations[1]
CytotoxicityRAW264.7EZ-Cytox cell viability assayNot cytotoxic up to 50 µM[1][2]
Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting critical signaling cascades initiated by toll-like receptor 4 (TLR4) activation by LPS. It has been shown to inhibit both MyD88-dependent and TRIF-dependent pathways.[1] A key mechanism is the suppression of the activation of transcription factors NF-κB and IRF3, which are central to the expression of pro-inflammatory genes.[1][3] Furthermore, this compound has been observed to suppress the IFN-β/STAT-1 signaling pathway.[1]

G cluster_0 LPS-induced Inflammatory Signaling in Macrophages LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 IFNb IFN-β TRIF->IFNb Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines iNOS_NO iNOS / NO NFkB->iNOS_NO IRF3->IFNb This compound This compound This compound->NFkB inhibition This compound->IRF3 inhibition STAT1 STAT1 This compound->STAT1 inhibition IFNb->STAT1 STAT1->iNOS_NO

Caption: Inhibition of LPS-induced pro-inflammatory signaling by this compound.

Experimental Protocols

Cell Culture and Treatment: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 30, 50 µM) for 2 hours, followed by stimulation with 1 µg/mL of LPS for a specified duration (e.g., 18-24 hours).[1][2]

Nitric Oxide (NO) Production Assay (Griess Assay): NO production is measured in the culture supernatant. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). After 15 minutes of incubation at room temperature, the absorbance is measured at 540 nm. A standard curve using sodium nitrite is used for quantification.[2]

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, p-NF-κB, p-IRF3, p-STAT1, and a loading control (e.g., β-actin). After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and cDNA is synthesized. qRT-PCR is performed using specific primers for iNOS, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) to normalize the data. The relative gene expression is calculated using the 2^-ΔΔCt method.

Luciferase Reporter Assay: RAW264.7 cells are transiently co-transfected with NF-κB or IRF3 luciferase reporter plasmids and a β-galactosidase expression vector (for normalization). After transfection, cells are pre-treated with this compound and then stimulated with LPS. Luciferase activity is measured using a luminometer, and the results are normalized to β-galactosidase activity.[1]

Neuroprotective Activity

This compound has shown promising neuroprotective effects, particularly in the context of ischemic brain injury. Its mechanism involves the modulation of microglial polarization.

Quantitative Data
Biological ActivityModelMethodConcentrationReference
Promotion of M2 Microglial PolarizationOGD/R-induced BV2 cellsImmunohistochemistry, Flow CytometryOptimal at 15 µM[4][5]
Increased Cell ViabilityOGD/R-induced BV2 cellsCCK-8 Assay15 µM[4]
Decreased ApoptosisOGD/R-induced BV2 cellsFlow Cytometry15 µM[4]
Improved Neurological FunctionMCAO rat modelModified Neurological Severity Score (mNSS)Not specified[4][5]
Signaling Pathways

In the context of ischemic brain injury, microglia can adopt a pro-inflammatory (M1) or anti-inflammatory/reparative (M2) phenotype. This compound has been shown to promote the polarization of microglia towards the M2 phenotype.[4][5] This is achieved through the inhibition of the JAK/STAT signaling pathway, which is involved in M1 polarization.[5] By promoting the M2 phenotype, this compound helps to resolve neuroinflammation and protect neurons from ischemic damage.

G cluster_1 Microglial Polarization in Neuroinflammation Microglia Microglia M1_Phenotype M1 Phenotype (Pro-inflammatory) Microglia->M1_Phenotype Pro-inflammatory stimuli M2_Phenotype M2 Phenotype (Anti-inflammatory) Microglia->M2_Phenotype Anti-inflammatory stimuli Neuroinflammation Neuroinflammation Neuronal Damage M1_Phenotype->Neuroinflammation Neuroprotection Neuroprotection Tissue Repair M2_Phenotype->Neuroprotection JAK_STAT JAK/STAT Pathway JAK_STAT->M1_Phenotype This compound This compound This compound->M2_Phenotype promotion This compound->JAK_STAT inhibition

Caption: this compound promotes M2 microglial polarization for neuroprotection.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model: Ischemic stroke is induced in rats or mice by occluding the middle cerebral artery for a defined period, followed by reperfusion. This compound is administered at specific time points post-MCAO. Neurological deficits are assessed using scoring systems like the mNSS. Brain tissue is collected for histological and molecular analysis.[5]

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model: BV2 microglial cells are subjected to OGD by incubation in a glucose-free medium in a hypoxic chamber. This is followed by reoxygenation in a normal culture medium. This in vitro model mimics ischemic/reperfusion injury. Cells are treated with this compound during the reoxygenation phase.[4][5]

Immunohistochemistry: Brain sections or cultured cells are fixed, permeabilized, and blocked. They are then incubated with primary antibodies against M1 markers (e.g., iNOS, CD86) and M2 markers (e.g., Arginase-1, CD206). After washing, sections are incubated with fluorescently labeled secondary antibodies and visualized using a fluorescence microscope.

Flow Cytometry for Microglial Polarization: BV2 cells are harvested and stained with fluorescently labeled antibodies against M1 and M2 surface markers. The percentage of M1 and M2 polarized cells is quantified using a flow cytometer.

Cell Viability (CCK-8) and Apoptosis Assays: Cell viability of OGD/R-treated BV2 cells with or without this compound is assessed using the Cell Counting Kit-8. Apoptosis is measured by flow cytometry using Annexin V and propidium iodide staining.[4]

Other Potential Biological Activities

Preliminary studies suggest that this compound may also possess cytotoxic and antimicrobial activities. However, the available data is less extensive compared to its anti-inflammatory and neuroprotective effects. Further research is required to fully elucidate the mechanisms and potential applications in these areas. Quantitative data such as IC50 values against various cancer cell lines and minimum inhibitory concentrations (MICs) against different microbial strains are needed to assess its therapeutic potential.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and neuroprotective properties. Its ability to modulate key signaling pathways such as NF-κB, IRF3, and JAK/STAT highlights its potential for the development of novel therapies for inflammatory and neurodegenerative diseases. This technical guide provides a foundational understanding of the biological activities of this compound, along with detailed experimental protocols to facilitate further research and development in this exciting field.

References

A Technical Guide to the Neuroprotective Effects of Catalpol in Preliminary Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has emerged as a promising natural compound with significant neuroprotective properties.[1][2] Preliminary in vivo and in vitro studies have demonstrated its potential in mitigating neuronal damage across various models of neurological disorders, including ischemic stroke, Parkinson's disease, and Alzheimer's disease.[1][2][3] The mechanisms underlying these effects are multifaceted, primarily involving anti-inflammatory, antioxidant, and anti-apoptotic activities, as well as the promotion of neurogenesis and angiogenesis.[3][4] This technical guide synthesizes the current preclinical evidence, detailing the key signaling pathways modulated by catalpol, summarizing quantitative outcomes from pivotal studies, and providing an overview of the experimental protocols employed.

Core Neuroprotective Mechanisms and Signaling Pathways

Catalpol exerts its neuroprotective effects by modulating a network of interconnected signaling pathways. Its action is not limited to a single target but rather a pleiotropic effect that collectively reduces neuronal damage and promotes recovery. The primary mechanisms include antioxidation, anti-inflammation, anti-apoptosis, and promotion of neural repair.[2][3]

Anti-Apoptotic Pathways

Catalpol has been shown to inhibit neuronal apoptosis through the regulation of key signaling cascades. It modulates the Bcl-2 family of proteins and caspase activity, critical mediators of programmed cell death.

  • p53/Bcl-2/Bax/Caspase Pathway: In models of oxidative stress, catalpol inhibits the p53-mediated Bcl-2/Bax/caspase-3 apoptotic pathway, thereby preventing neuronal death.[5][6]

  • PI3K/AKT/mTOR Pathway: Catalpol promotes neuronal survival and growth by activating the PI3K/AKT/mTOR signaling axis.[4][7] This pathway is crucial for regulating cell metabolism, proliferation, and survival.[7] Activation of this pathway by catalpol has been shown to reverse neuronal damage in models of oxygen-glucose deprivation/reperfusion (OGD/R).[7]

Catalpol's Anti-Apoptotic Mechanism via PI3K/AKT Pathway Catalpol Catalpol PI3K PI3K Catalpol->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Promotes Bax Bax AKT->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Catalpol's modulation of the PI3K/AKT anti-apoptotic pathway.
Anti-Inflammatory and Antioxidant Pathways

Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases. Catalpol mitigates these processes through several pathways.

  • NF-κB Signaling: Catalpol attenuates the neuroinflammatory response mediated by microglia by inhibiting the nuclear factor-κB (NF-κB) signaling pathway.[5] This leads to a marked downregulation of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as IL-6 and TNF-α.[5]

  • Keap1/Nrf2/ARE Pathway: Catalpol blocks oxidative damage in cortical neurons by activating the Keap1/Nrf2 pathway.[5][6] This enhances the expression of antioxidant enzymes, decreases intracellular reactive oxygen species (ROS), and restores mitochondrial membrane potential.[5]

  • MAPK/ERK Pathway: The ERK signaling pathway plays a significant role in NO-mediated neuronal degeneration.[8] Catalpol has been found to regulate the activation of ERK, thereby inhibiting the increase of NO and iNOS and preventing neuronal apoptosis.[2][8]

Catalpol's Anti-Inflammatory and Antioxidant Mechanisms cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Catalpol Catalpol NFkB NF-κB Activation Catalpol->NFkB Inhibits Keap1 Keap1 Catalpol->Keap1 Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->NFkB OxidativeStress Oxidative Stress (e.g., H2O2) OxidativeStress->Keap1 Inhibits ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE

Catalpol's dual action on NF-κB and Nrf2 pathways.
Neurogenesis and Angiogenesis

Catalpol also promotes neural repair and regeneration by stimulating the formation of new neurons and blood vessels in damaged brain regions.

  • Shh Signaling Pathway: Catalpol activates the Sonic hedgehog (Shh) signaling pathway, which in turn promotes hippocampal neurogenesis and synaptogenesis.[9][10] This activation is linked to the restoration of mitochondrial structure and function.[9]

  • VEGF Signaling: In ischemic stroke models, catalpol treatment significantly increases the expression of vascular endothelial growth factor (VEGF).[11] This effect is mediated through the upregulation of VEGF-PI3K/AKT and VEGF-MEK1/2/ERK1/2 signaling, which promotes angiogenesis and neurogenesis.[11]

Catalpol's Pro-Neurorestorative Mechanisms Catalpol Catalpol Shh Shh Pathway Catalpol->Shh Activates VEGF VEGF Pathways (PI3K/AKT, MEK/ERK) Catalpol->VEGF Upregulates Mitochondria Mitochondrial Function Shh->Mitochondria Improves Neurogenesis Neurogenesis Shh->Neurogenesis Synaptogenesis Synaptogenesis Shh->Synaptogenesis VEGF->Neurogenesis Angiogenesis Angiogenesis VEGF->Angiogenesis Mitochondria->Neurogenesis Mitochondria->Synaptogenesis

Catalpol's role in activating Shh and VEGF pathways.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preliminary studies on catalpol's neuroprotective effects.

Table 1: Summary of In Vitro Neuroprotective Effects of Catalpol
Experimental ModelCell TypeInsultCatalpol TreatmentMeasured ParameterResultReference
Oxidative StressRGC-51 mM H₂O₂ (24h)0.5 mM (15 min pre-treatment)Cell Viability (MTT)Viability increased from 55.1% to 64.2%[12]
Oxygen-Glucose DeprivationRGC-5OGD (8h)0.5 mM (15 min pre-treatment)Cell Viability (MTT)Viability increased from 60.8% to 77.6%[12]
Oxidative StressPrimary Cortical NeuronsH₂O₂25–50 µMApoptosisSignificantly reversed H₂O₂-induced apoptosis (p < 0.05)[6]
OGD/ReperfusionPrimary Cortical NeuronsOGD (2h) + Reperfusion (4h)0.1, 1, 10, 100 µg/mLCell Survival/DeathSignificantly promoted survival and decreased death (p < 0.05)[7]
Inflammatory ModelBV2 MicrogliaLipopolysaccharide (LPS)5 µg/mLInflammatory CytokinesReduced expression of IL-1β, IL-6, and TNF-α[13]
Table 2: Summary of In Vivo Neuroprotective Effects of Catalpol
Experimental ModelAnimal ModelCatalpol TreatmentMeasured ParameterResultReference
Ischemic Stroke (MCAO)SD Rats5.0, 10.0 mg/kg/day (i.v.) for 14 daysInfarct Volume, Neurological ScoreDose-dependently reduced infarct volume and neurological deficits[11]
Multiple Cerebral InfarctionsSD Rats60 mg/kg/day (gavage) for 14 daysNeurological ScoreSignificantly lower score vs. model group by day 3 (p < 0.05)[9]
Multiple Cerebral InfarctionsSD Rats30, 60, 120 mg/kg/day (gavage)Protein Expression (Western Blot)Upregulated Shh, Gli1, SYP, and PSD-95 (p < 0.05)[9]
Retinal Ischemia/ReperfusionWistar Rats0.5 mM (intravitreal injection)ERG b-wave amplitudeRecovered from 6.9% to 35.4% of normal[12]
Retinal Ischemia/ReperfusionWistar Rats0.5 mM (intravitreal injection)RGC ViabilityRecovered from 45.6% to 74.3% of normal[12]
Retinal Ischemia/ReperfusionWistar Rats0.5 mM (intravitreal injection)Apoptosis (TUNEL)Reduced TUNEL+ cells from 1.80 to 0.40 cells/field[12]
Parkinson's DiseaseC57BL/6 Mice15 mg/kg/day (i.p.) for 3 days + MPTPExploratory BehaviorAlleviated impairment in exploratory behavior[1]

Experimental Protocols

This section provides an overview of the methodologies used in the cited preliminary studies to evaluate the neuroprotective effects of catalpol.

General Experimental Workflow

The evaluation of catalpol's neuroprotective potential typically follows a multi-stage process, beginning with in vitro screening and mechanistic studies, followed by validation in in vivo animal models of neurological disease.

General Experimental Workflow for Catalpol Neuroprotection Studies cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase CellCulture Cell Culture (e.g., Primary Neurons, RGC-5) Insult Induce Neuronal Insult (e.g., OGD, H2O2, LPS) CellCulture->Insult Treatment_vitro Catalpol Treatment (Dose-response) Insult->Treatment_vitro Analysis_vitro Biochemical & Molecular Analysis (MTT, Apoptosis Assays, Western Blot) Treatment_vitro->Analysis_vitro AnimalModel Animal Model of Disease (e.g., MCAO, MPTP) Analysis_vitro->AnimalModel Proceed to In Vivo if promising Treatment_vivo Catalpol Administration (i.v., i.p., gavage) AnimalModel->Treatment_vivo Behavioral Behavioral & Functional Tests (Neurological Scoring, ERG) Treatment_vivo->Behavioral Histology Histological & Post-mortem Analysis (TTC Staining, TUNEL, WB) Behavioral->Histology

A typical workflow for evaluating catalpol's neuroprotective effects.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This model is widely used to simulate ischemic stroke.

  • Animals: Male Sprague-Dawley (SD) or Wistar rats are commonly used.[9][11]

  • Procedure: Anesthesia is induced, and the middle cerebral artery is occluded, typically for 1-2 hours, followed by reperfusion. This induces a focal ischemic injury.

  • Catalpol Administration: Catalpol is administered via various routes, including intravenous (i.v.) injection (e.g., 2.5-10.0 mg/kg/day) or gastric gavage (e.g., 30-120 mg/kg/day) for a specified duration, often up to 14 days post-MCAO.[9][11]

  • Outcome Measures:

    • Neurological Deficit Scoring: Assessed using scales like the Zea Longa or Bederson scores, which rate motor and sensory deficits on a scale (e.g., 0-4).[3][9]

    • Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains white.[3]

    • Histology and Immunohistochemistry: Brain sections are analyzed for neuronal loss, apoptosis (TUNEL staining), and expression of specific proteins (e.g., VEGF, Shh) via Western Blot or immunohistochemistry.[9][11]

In Vitro Oxidative Stress and OGD Models

These cellular models are used to investigate direct neuroprotective effects and underlying molecular mechanisms.

  • Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., RGC-5) are cultured under standard conditions.[6][12]

  • Induction of Injury:

    • Oxidative Stress: Cells are exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂), typically at a concentration of 1 mM for up to 24 hours.[12]

    • Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, cells are incubated in a glucose-free medium in a hypoxic chamber (e.g., for 2-8 hours), often followed by a period of reperfusion in normal medium.[7][12]

  • Catalpol Treatment: Catalpol is added to the culture medium at various concentrations (e.g., 1-100 µM or 0.1-100 µg/mL), often as a pre-treatment before the insult.[6][7][12]

  • Outcome Measures:

    • Cell Viability: Quantified using assays like MTT or by measuring lactate dehydrogenase (LDH) release into the medium.[7][12]

    • Apoptosis Assays: Apoptosis is assessed using methods such as DAPI staining, Hoechst staining, or flow cytometry with Annexin V/PI staining.[5][14]

    • Western Blot Analysis: Protein lysates are collected to quantify the expression and phosphorylation status of key proteins in signaling pathways (e.g., p-AKT, Nrf2, cleaved caspase-3). A standard protocol involves cell lysis with RIPA buffer, protein quantification (BCA assay), separation by SDS-PAGE, transfer to a PVDF membrane, and incubation with specific primary and secondary antibodies.[6]

Conclusion and Future Directions

Preliminary evidence from a range of in vivo and in vitro models strongly supports the neuroprotective potential of catalpol.[4][8] Its multifaceted mechanism of action, targeting apoptosis, inflammation, oxidative stress, and promoting neurorestoration, makes it a compelling candidate for further development.[3] The compound has been shown to modulate several key signaling pathways, including PI3K/AKT/mTOR, MAPK/ERK, and Shh, leading to quantifiable improvements in neuronal survival, function, and tissue preservation.[7][8][9][11]

However, as noted in several systematic reviews, these promising preclinical findings must be interpreted with caution due to methodological limitations in some of the existing studies.[3] Future research should focus on more rigorous, well-designed preclinical studies that adhere to guidelines such as ARRIVE and STAIR to improve translatability.[3] Furthermore, identifying direct binding targets, conducting comprehensive toxicological and pharmacokinetic assessments, and ultimately, performing well-controlled clinical trials are essential next steps to validate the efficacy and safety of catalpol as a therapeutic agent for human neurological disorders.[4]

References

Catalpalactone: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalpalactone, a naturally occurring iridoid lactone predominantly isolated from the Catalpa species, has a rich history in traditional medicine and is emerging as a compound of significant interest in modern pharmacology. Traditionally, various parts of the Catalpa tree have been used to treat a range of ailments, including inflammatory conditions and neurological disorders. Contemporary scientific research has begun to validate these traditional uses, revealing this compound's potent anti-inflammatory, neuroprotective, and cytotoxic activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, its role in traditional medicine, and its pharmacological effects. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanisms of action to support further research and drug development efforts.

Introduction

This compound is a bicyclic monoterpenoid belonging to the iridoid class of compounds. Its chemical structure features a lactone ring fused to a cyclopentanopyran skeleton. First identified in the wood of Catalpa ovata, this compound is a key contributor to the bioactivity of extracts from this plant.[1] The genus Catalpa, which includes species like Catalpa bignonioides (Southern Catalpa) and Catalpa speciosa (Northern Catalpa), has been utilized in traditional medicine systems, particularly by indigenous peoples of North America, for treating conditions such as respiratory illnesses, wounds, and infections.[2][3] This historical context provides a valuable starting point for the scientific investigation of its constituent compounds, such as this compound.

This guide aims to bridge the gap between the traditional use and modern scientific understanding of this compound, providing a technical resource for researchers and drug development professionals.

Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its extraction, formulation, and pharmacological assessment.

PropertyValue
Molecular Formula C₁₅H₁₄O₄
Molecular Weight 258.27 g/mol
CAS Number 1585-68-8
Appearance Solid
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO.

Role in Traditional Medicine

The use of Catalpa species in traditional medicine provides a strong ethnobotanical basis for the investigation of this compound. Various parts of the Catalpa tree have been employed for their therapeutic properties:

  • Anti-inflammatory and Wound Healing: The leaves and bark of Catalpa trees have been used topically as poultices for wounds, sores, and skin infections, suggesting anti-inflammatory and antimicrobial properties.[1]

  • Respiratory Ailments: Decoctions of the bark and seed pods were traditionally used to treat whooping cough, asthma, and bronchitis.[2]

  • Sedative Effects: The pods and seeds of the Catalpa tree are reported to have mild sedative and narcotic effects.[2]

  • Other Uses: Traditional remedies also include the use of Catalpa preparations as an eyewash, for treating malaria, and for cardiac problems.[2]

While traditional uses point to a broad spectrum of bioactivity, modern research has focused on elucidating the specific roles of its isolated constituents, with this compound being a prominent example.

Pharmacological Activities and Mechanisms of Action

Scientific studies have begun to unravel the molecular mechanisms underlying the therapeutic potential of this compound, particularly in the areas of inflammation and neuroprotection.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in in-vitro models. A key study investigating its effects on lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells revealed a multi-pronged mechanism of action.[1]

Quantitative Data on Anti-inflammatory Effects:

ParameterEffect of this compoundIC₅₀ / ConcentrationReference
Nitric Oxide (NO) ProductionInhibition2.34 µM[1]
Interleukin-6 (IL-6) ProductionSignificant reduction at 50 µM5, 10, 30, 50 µM[1]
Tumor Necrosis Factor-α (TNF-α) ProductionSignificant reduction at 50 µM5, 10, 30, 50 µM[1]
iNOS mRNA and Protein ExpressionSuppressionConcentration-dependent[1]
IL-6 and TNF-α mRNA ExpressionSuppressionConcentration-dependent[1]

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Specifically, it has been shown to inhibit the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[1] Furthermore, it suppresses the production of interferon-β (IFN-β) and the subsequent activation of the Signal Transducer and Activator of Transcription 1 (STAT1).[1] This dual inhibition of both MyD88-dependent (NF-κB) and TRIF-dependent (IRF3/IFN-β/STAT1) pathways in LPS-stimulated macrophages highlights its comprehensive anti-inflammatory potential.

G cluster_0 Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF LPS LPS LPS->TLR4 This compound This compound NF_kB NF-κB This compound->NF_kB IRF3 IRF3 This compound->IRF3 STAT1 STAT1 This compound->STAT1 MyD88->NF_kB TRIF->IRF3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines iNOS iNOS NF_kB->iNOS IFN_beta IFN-β IRF3->IFN_beta IFN_beta->STAT1 STAT1->iNOS NO NO iNOS->NO

Anti-inflammatory Signaling Pathway of this compound.
Neuroprotective Activity

This compound has also been investigated for its neuroprotective effects, particularly in the context of ischemic brain injury. Research indicates that it can protect nerve function by modulating the inflammatory response within the central nervous system. A key mechanism is the polarization of microglial cells from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.

Quantitative Data on Neuroprotective Effects:

ParameterEffect of this compound (15 µM)ModelReference
Microglia PolarizationInduces M2 phenotypeOGD/R-induced BV2 cells
Cell ViabilityIncreasedOGD/R-induced BV2 cells
ApoptosisDecreasedOGD/R-induced BV2 cells
Modified Neurological Severity Score (mNSS)ReducedMCAO rat model

The neuroprotective effects of this compound are mediated, at least in part, through the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway. By promoting the M2 phenotype, this compound helps to resolve neuroinflammation and create a more favorable environment for neuronal survival and repair.

G cluster_0 Microglia M1 M1 Phenotype (Pro-inflammatory) Neuroinflammation Neuroinflammation M1->Neuroinflammation M2 M2 Phenotype (Anti-inflammatory) Neuronal_Protection Neuronal Protection & Repair M2->Neuronal_Protection This compound This compound This compound->M2 Promotion JAK_STAT JAK/STAT Pathway This compound->JAK_STAT JAK_STAT->M1 Inhibition

Neuroprotective Mechanism of this compound.
Cytotoxic Activity

Preliminary studies have indicated that this compound possesses cytotoxic activities against certain cancer cell lines. However, comprehensive data across a wide range of cancer cell types is still limited.

Quantitative Data on Cytotoxic Effects:

Cell LineIC₅₀ (µM)Reference
Brine ShrimpModerate lethality at 4 mg/mL
Data on specific cancer cell lines is currently limited in publicly available literature.

Further research is required to fully characterize the anticancer potential of this compound and its derivatives, including the elucidation of its mechanism of action in cancer cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the bioactivity of this compound.

Extraction and Isolation of this compound from Catalpa ovata

A general protocol for the extraction and isolation of this compound involves solvent extraction followed by chromatographic purification.

  • Plant Material Preparation: Dried and powdered stems or wood of Catalpa ovata are used as the starting material.

  • Solvent Extraction: The powdered plant material is extracted with methanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield. The methanol extracts are then combined and concentrated under reduced pressure to obtain a crude extract.

  • Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions rich in this compound are combined and further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

G Start Dried & Powdered Catalpa ovata Extraction Methanol Extraction Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Solvent Partitioning (Hexane, Ethyl Acetate, Butanol) Concentration->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Ethyl Acetate Fraction Fraction_Analysis TLC Analysis Column_Chromatography->Fraction_Analysis Purification Preparative HPLC Fraction_Analysis->Purification This compound-rich Fractions End Pure this compound Purification->End

Workflow for Extraction and Isolation of this compound.
Anti-inflammatory Activity Assay (RAW264.7 Cells)

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates for cytotoxicity and NO assays, and in 6-well plates for Western blotting and RT-PCR.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 18-24 hours).

  • Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits.

  • Western Blot Analysis for NF-κB and STAT1:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of NF-κB p65 and STAT1.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using a chemiluminescence detection system.

  • Quantitative Real-Time PCR (qRT-PCR) for iNOS and Cytokine mRNA:

    • Total RNA is extracted from the cells and reverse-transcribed to cDNA.

    • qRT-PCR is performed using specific primers for iNOS, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

M2 Microglia Polarization Assay (BV2 Cells)
  • Cell Culture: BV2 murine microglial cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model: To mimic ischemic conditions, BV2 cells are subjected to OGD by incubating them in a glucose-free medium in a hypoxic chamber, followed by reoxygenation with normal culture medium.

  • Treatment: this compound (e.g., 15 µM) is added to the culture medium during the reoxygenation phase.

  • Flow Cytometry for M1/M2 Markers:

    • Cells are harvested and stained with fluorescently labeled antibodies against M1 markers (e.g., CD86) and M2 markers (e.g., CD206).

    • The percentage of M1 and M2 polarized cells is analyzed by flow cytometry.

  • Immunocytochemistry: Cells are fixed, permeabilized, and stained with antibodies against M1/M2 markers. The expression and localization of these markers are visualized by fluorescence microscopy.

  • Western Blot Analysis for JAK/STAT Pathway: The expression and phosphorylation status of key proteins in the JAK/STAT pathway (e.g., JAK1, STAT1) are analyzed by Western blotting as described previously.

Pharmacokinetics

The pharmacokinetic profile of this compound is not yet well-established. As an iridoid glycoside, its oral bioavailability may be influenced by factors such as enzymatic hydrolysis in the gastrointestinal tract and first-pass metabolism in the liver. Generally, many iridoid glycosides exhibit low oral bioavailability.[4][5][6] Further in vivo studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are crucial for its development as a therapeutic agent.

Conclusion and Future Directions

This compound, a bioactive compound with deep roots in traditional medicine, is a promising candidate for the development of new therapeutics for inflammatory and neurodegenerative diseases. Its well-defined anti-inflammatory mechanism, involving the dual inhibition of NF-κB and IRF3/STAT1 signaling, and its ability to promote a neuroprotective M2 microglia phenotype, provide a strong scientific rationale for its further investigation.

Future research should focus on:

  • Comprehensive Pharmacokinetic and Toxicological Studies: In-depth in vivo studies are essential to understand the ADME profile and to establish the safety of this compound.

  • Broad-Spectrum Cytotoxicity Screening: A systematic evaluation of this compound's cytotoxic effects against a diverse panel of cancer cell lines is needed to explore its potential as an anticancer agent.

  • In Vivo Efficacy Studies: Preclinical studies in animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease) and neurodegenerative disorders (e.g., Alzheimer's disease, Parkinson's disease) are required to validate its therapeutic efficacy.

  • Structural Optimization: Medicinal chemistry efforts could be directed towards synthesizing derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.

  • Investigation of Other Plant Sources: A broader phytochemical screening of plants used in traditional medicine for inflammatory and neurological conditions may reveal other sources of this compound or related bioactive iridoids.

By systematically addressing these areas, the full therapeutic potential of this compound can be unlocked, paving the way for its translation from a traditional remedy to a modern medicine.

References

The Ecological Significance of Catalpalactone in Catalpa Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalpa species, valued for their ornamental and durable wood, have a rich history of use in traditional medicine. A key to their ecological success and ethnobotanical relevance lies in their complex secondary metabolism. This technical guide delves into the ecological functions of catalpalactone, a naphthoquinone derivative found in Catalpa, focusing on its roles in plant defense through insecticidal, antifeedant, and allelopathic activities. While specific quantitative data and dedicated studies on pure this compound are limited, this document synthesizes available information on Catalpa extracts and related compounds to provide a comprehensive overview. Detailed experimental protocols for assessing these ecological functions are provided, alongside putative biosynthetic and signaling pathways to guide future research and potential applications in drug development and agriculture.

Introduction

The genus Catalpa (Bignoniaceae) comprises several tree species native to North America and East Asia. These trees produce a variety of secondary metabolites, including iridoid glycosides and naphthoquinones, which play crucial roles in their interactions with the environment. Among these compounds, this compound, a naphthoquinone derivative isolated from the stem bark of Catalpa ovata, has been identified. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antifungal, and insecticidal properties. This guide focuses on the ecological functions of this compound, specifically its potential as an insecticide, an antifeedant, and an allelopathic agent.

Biosynthesis of this compound (Putative Pathway)

While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other plant-derived naphthoquinones, particularly those in the Bignoniaceae family. The pathway likely originates from the shikimate and mevalonate/methylerythritol phosphate (MEP) pathways.

A key intermediate is chorismate from the shikimate pathway, which is converted to 1,4-dihydroxy-2-naphthoic acid (DHNA). The MEP pathway provides the isoprene unit, typically in the form of dimethylallyl pyrophosphate (DMAPP). A prenyltransferase would then catalyze the addition of the prenyl group to DHNA. Subsequent cyclization, oxidation, and other modifications would lead to the formation of the this compound structure.

This compound Biosynthesis Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate MEP MEP Pathway DMAPP Dimethylallyl pyrophosphate MEP->DMAPP DHNA 1,4-dihydroxy-2-naphthoic acid Chorismate->DHNA Multi-step Prenylated_Intermediate Prenylated Intermediate DHNA->Prenylated_Intermediate Prenyltransferase DMAPP->Prenylated_Intermediate This compound This compound Prenylated_Intermediate->this compound Cyclization & Oxidation

Putative biosynthetic pathway of this compound.

Ecological Function I: Insecticidal Activity

Naphthoquinones from the Bignoniaceae family have demonstrated insecticidal properties. While specific studies quantifying the insecticidal activity of pure this compound are scarce, extracts from Catalpa species containing this and other related compounds have shown toxicity to various insect pests. The mode of action for phthalides, a structural class related to this compound, has been suggested to involve the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in insects[1][2]. Another potential mechanism for related compounds involves the activation of ryanodine-sensitive calcium release channels, leading to uncontrolled muscle contraction and paralysis[3].

Quantitative Data
Compound/ExtractTarget InsectBioassay TypeLC50/LD50Citation
(Z)-butylidenephthalideDrosophila melanogaster (larvae)Diet incorporation0.94 µmol/mL[1]
(Z)-butylidenephthalideDrosophila melanogaster (adults)Topical application0.84 µ g/adult [1]
Phthalide analog 15Rhyzopertha dominicaDiet incorporation1.97 µg/g[4]
Bifenthrin (commercial insecticide)Rhyzopertha dominicaDiet incorporation9.11 µg/g[4]
FlubendiamideAphis craccivoraResidual film0.017 ppm (48h)[5]
Experimental Protocol: Insecticidal Bioassay (Leaf Disc Method)

This protocol is a standard method for assessing the insecticidal activity of a compound against leaf-chewing insects.

Objective: To determine the median lethal concentration (LC50) of this compound against a target insect pest.

Materials:

  • This compound of known purity

  • Acetone (analytical grade)

  • Triton X-100 or similar surfactant

  • Distilled water

  • Fresh, untreated leaves (host plant of the target insect)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Target insects (e.g., 3rd or 4th instar larvae of a lepidopteran pest)

  • Leaf area meter or scanner and image analysis software

Workflow:

Insecticidal Bioassay Workflow A Prepare serial dilutions of this compound in acetone C Dip leaf discs in test solutions for 30 seconds A->C B Cut leaf discs of uniform size B->C D Air dry leaf discs C->D E Place one disc in each Petri dish with moist filter paper D->E F Introduce one pre-starved insect larva per dish E->F G Incubate at controlled temperature and humidity for 24-48 hours F->G H Record mortality at 24 and 48 hours G->H I Calculate LC50 using Probit analysis H->I

Workflow for an insecticidal leaf disc bioassay.

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this, create a series of five to seven serial dilutions. A control solution of acetone with a surfactant and a negative control of distilled water should also be prepared.

  • Leaf Disc Preparation: Using a cork borer, cut uniform discs from fresh, healthy host plant leaves.

  • Treatment: Immerse the leaf discs in the respective test solutions for 30 seconds.

  • Drying: Allow the treated leaf discs to air dry completely to evaporate the solvent.

  • Bioassay Setup: Place one treated leaf disc in each Petri dish lined with a moist filter paper to maintain humidity.

  • Insect Introduction: Introduce one pre-starved (4-6 hours) insect larva into each Petri dish. Each concentration should have at least 20-30 replicates.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Data Collection: Record the number of dead larvae at 24 and 48 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 value and its 95% confidence intervals using Probit analysis.

Ecological Function II: Antifeedant Activity

Antifeedant compounds deter feeding by insects without necessarily being lethal. This can be an effective plant defense mechanism by reducing herbivore damage. Many plant secondary metabolites, including quinones, exhibit antifeedant properties.

Quantitative Data
Compound/ExtractTarget InsectConcentrationFeeding Deterrence Index (FDI %)Citation
Strychnos nuxvomica ethyl acetate extractSpodoptera litura1%88.98[6]
Vitex negundo hexane extractSpodoptera litura1%86.41[6]
IsomahubanolideTribolium castaneum15-1500 ppm42.85 - 50.66[7]
CarvacrolTribolium castaneum1.17 mg/g80.70[8]
Experimental Protocol: Antifeedant Bioassay (No-Choice Test)

This protocol outlines a standard no-choice leaf disc bioassay to quantify the antifeedant activity of a compound.

Objective: To determine the Feeding Deterrence Index (FDI) of this compound at various concentrations.

Materials:

  • Same as for the insecticidal bioassay.

Workflow:

Antifeedant Bioassay Workflow A Prepare serial dilutions of this compound C Treat leaf discs with test solutions A->C B Cut and weigh leaf discs (initial weight) B->C D Air dry leaf discs C->D E Place one disc per Petri dish with a pre-starved larva D->E F Incubate for 24 hours E->F G Remove larva and record final weight of the leaf disc F->G H Calculate leaf area consumed G->H I Calculate Feeding Deterrence Index (FDI) H->I

Workflow for an antifeedant no-choice bioassay.

Procedure:

  • Preparation of Test Solutions: Prepare a range of concentrations of this compound as described for the insecticidal bioassay.

  • Leaf Disc Preparation: Cut uniform leaf discs and record their initial fresh weight or area.

  • Treatment and Bioassay Setup: Treat the leaf discs and set up the Petri dishes as in the insecticidal bioassay.

  • Incubation: Allow the larvae to feed for 24 hours.

  • Data Collection: After the feeding period, remove the larvae and any frass. Measure the remaining leaf area of each disc using a leaf area meter or by scanning and using image analysis software.

  • Data Analysis: Calculate the area of leaf consumed for both treated (T) and control (C) discs. Calculate the Feeding Deterrence Index (FDI) for each concentration.

Ecological Function III: Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of phytotoxic substances. Naphthoquinones are well-documented allelochemicals. While direct evidence for this compound's allelopathic activity is limited, the presence of various phenolic compounds in Catalpa species suggests a potential for such interactions.

Quantitative Data

As with other ecological functions, specific dose-response data for the allelopathic effects of this compound is scarce. The following table provides representative data for plant extracts to illustrate how allelopathic potential is quantified.

Allelopathic Plant ExtractTarget PlantConcentrationInhibition of Germination (%)Inhibition of Root Length (%)Citation
Alternanthera philoxeroides (5% aqueous extract)Triticum aestivum5%Not specified>60[9]
Celocia argentia (boiled extract)Vigna radiataNot specified66.6Not specified[10]
Eucalyptus camaldulensis (0.04 g/mL leaf extract)Acacia gerrardii0.04 g/mLNot specified73.61[11]
Experimental Protocol: Allelopathy Bioassay (Seed Germination and Seedling Growth)

This protocol describes a common laboratory method to assess the allelopathic potential of a chemical on seed germination and seedling growth.

Objective: To evaluate the effect of different concentrations of this compound on the germination and early growth of a model plant species (e.g., lettuce, Lactuca sativa).

Materials:

  • This compound

  • Solvent (e.g., ethanol or DMSO)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of a model plant (e.g., lettuce)

  • Growth chamber or incubator

Workflow:

Allelopathy Bioassay Workflow A Prepare serial dilutions of this compound in distilled water C Add a known volume of test solution to each dish A->C B Place two layers of filter paper in each Petri dish B->C D Place a defined number of seeds (e.g., 20) in each dish C->D E Seal dishes and incubate in the dark at a constant temperature D->E F Record number of germinated seeds daily for 7 days E->F G After 7 days, measure radicle and hypocotyl length of seedlings E->G H Calculate Germination Percentage and Inhibition Percentage F->H G->H

Workflow for a seed germination and seedling growth allelopathy bioassay.

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a minimal amount of solvent and then make serial dilutions in distilled water to achieve the final desired concentrations. A control with the same concentration of the solvent and a negative control with only distilled water should be included.

  • Bioassay Setup: Place two layers of filter paper in each Petri dish. Add a specific volume (e.g., 5 mL) of the respective test solution to saturate the filter paper.

  • Seeding: Arrange a known number of seeds (e.g., 20) evenly on the filter paper in each dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a dark incubator at a constant temperature (e.g., 25°C).

  • Data Collection:

    • Count the number of germinated seeds (radicle emergence > 2 mm) daily for 7 days.

    • After 7 days, carefully remove the seedlings and measure the length of the radicle (root) and hypocotyl (shoot) of 10 randomly selected seedlings from each dish.

  • Data Analysis:

    • Calculate the final germination percentage.

    • Calculate the percentage of inhibition of germination, radicle length, and hypocotyl length relative to the control.

    • Analyze the data using ANOVA to determine significant differences between treatments.

Signaling Pathways in Plant Defense

The interaction of plants with herbivores and other plants involves complex signaling networks. When a plant is attacked by an insect, it can trigger a cascade of events leading to the production of defensive compounds. Similarly, allelochemicals can affect signaling pathways in neighboring plants.

Plant Defense Signaling Against Herbivores (Putative)

Upon herbivory, the plant recognizes specific elicitors in the insect's oral secretions. This recognition can lead to a rapid influx of Ca2+ ions into the cytoplasm and the production of reactive oxygen species (ROS). These early signals activate downstream pathways, primarily the jasmonic acid (JA) pathway, which is central to defense against chewing insects. The JA pathway leads to the expression of genes involved in the biosynthesis of defensive secondary metabolites, such as this compound.

Plant Defense Signaling Herbivory Insect Herbivory Elicitors Elicitors in Oral Secretions Herbivory->Elicitors Ca2_influx Ca2+ Influx Elicitors->Ca2_influx ROS_burst ROS Burst Elicitors->ROS_burst JA_pathway Jasmonic Acid (JA) Pathway Ca2_influx->JA_pathway ROS_burst->JA_pathway Defense_genes Activation of Defense Genes JA_pathway->Defense_genes Catalpalactone_synthesis This compound Biosynthesis Defense_genes->Catalpalactone_synthesis

A generalized plant defense signaling pathway leading to the production of defensive compounds.

Allelopathic Action on Target Plants (Putative)

The mode of action of allelochemicals is diverse. Naphthoquinones are known to generate reactive oxygen species (ROS) in target plants, leading to oxidative stress and cellular damage. This can disrupt membrane integrity, inhibit photosynthesis, and interfere with mitochondrial respiration. These primary effects can trigger downstream signaling pathways in the target plant, often leading to programmed cell death in a dose-dependent manner.

Allelopathic Action Catalpalactone_release This compound Release Uptake Uptake by Target Plant Catalpalactone_release->Uptake ROS_production Increased ROS Production Uptake->ROS_production Oxidative_stress Oxidative Stress ROS_production->Oxidative_stress Cellular_damage Cellular Damage (Lipid peroxidation, Protein damage) Oxidative_stress->Cellular_damage Growth_inhibition Inhibition of Germination and Growth Cellular_damage->Growth_inhibition

Putative mode of action for the allelopathic effects of this compound.

Conclusion and Future Directions

This compound, a naphthoquinone from Catalpa species, represents a promising area for research in chemical ecology and drug discovery. While direct quantitative data on its ecological functions are currently limited, the known biological activities of related compounds and extracts from the Bignoniaceae family suggest its significant potential as an insecticide, antifeedant, and allelopathic agent.

Future research should focus on:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound to conduct detailed dose-response bioassays.

  • Quantitative Bioassays: Performing the insecticidal, antifeedant, and allelopathic assays described in this guide to determine specific efficacy metrics (LC50, FDI, IC50).

  • Mode of Action Studies: Investigating the precise molecular targets of this compound in insects and plants to elucidate its mechanisms of action.

  • Biosynthetic Pathway Elucidation: Using transcriptomic and metabolomic approaches to identify the genes and enzymes involved in this compound biosynthesis in Catalpa.

A deeper understanding of the ecological role of this compound will not only enhance our knowledge of plant-insect and plant-plant interactions but also pave the way for the development of novel, bio-based pesticides and pharmaceuticals.

References

Methodological & Application

High-Yield Synthesis of Catalpalactone and Its Analogs: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of catalpalactone and its analogs. The methodologies presented are based on established and efficient synthetic routes, designed to be reproducible in a laboratory setting. This guide includes structured data tables for easy comparison of yields, detailed experimental procedures, and visualizations of synthetic pathways to aid in understanding and implementation.

Introduction

This compound, a naturally occurring iridoid lactone, and its analogs have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have shown potential as anti-inflammatory and neuroprotective agents. Notably, this compound has been observed to protect nerve function from hypoxic lesions by promoting the polarization of microglial cells toward the M2 phenotype, suggesting its therapeutic potential in neurological disorders.[1] The development of efficient and high-yield synthetic methods is crucial for enabling further research into their therapeutic applications and for the development of novel drug candidates.

This application note details a robust synthetic strategy for this compound, commencing from phthalaldehydic acid. The key transformations include a Wittig reaction to construct the carbon skeleton, followed by a lactonization and a final selenolactonization/elimination sequence to introduce the characteristic double bond.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a multi-step sequence. The overall workflow involves the formation of a key intermediate, dihydrothis compound, which is then converted to the final product. The general synthetic scheme is outlined below.

Synthesis_Workflow cluster_synthesis This compound Synthesis Phthalaldehydic_acid Phthalaldehydic Acid Wittig_Product Wittig Reaction Product Phthalaldehydic_acid->Wittig_Product Wittig Reaction Phosphorane Phosphorane Phosphorane->Wittig_Product Dihydrothis compound Dihydrothis compound Wittig_Product->Dihydrothis compound Lactonization Selenide_Intermediate Selenide Intermediate Dihydrothis compound->Selenide_Intermediate Selenolactonization This compound This compound Selenide_Intermediate->this compound Oxidative Elimination

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound and a representative analog.

StepProductStarting MaterialReagents and ConditionsYield (%)Reference
1. Wittig ReactionPhthalide IntermediatePhthalaldehydic AcidPhosphorane, Dry CHCl₃, Reflux, 4h~70%[2]
2. LactonizationDihydrothis compoundPhthalide IntermediateTMSCl-NaI, Acetonitrile, Reflux~70%[2]
3. Selenolactonization & Oxidative EliminationThis compoundDihydrothis compound1. NaH, Acetic Acid2. PhSeCl3. H₂O₂-AcOH~15% (for selenide), quantitative (for elimination)[3]
Synthesis of Analog 'a'Compound 'a'Phthalaldehydic AcidDBU, CHCl₃, Room Temperature, 5h66.4%[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of the Phthalide Intermediate via Wittig Reaction

This protocol describes the formation of the initial phthalide intermediate from phthalaldehydic acid and a suitable phosphorane.

Materials:

  • Phthalaldehydic acid

  • Ethoxycarbonylbutenylidenephosphorane

  • Dry Chloroform (CHCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the phosphorane (5 mmol) in dry CHCl₃ (15 cm³), add phthalaldehydic acid (5 mmol).

  • Reflux the mixture for 4 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the phthalide intermediate.

Lactonization to Dihydrothis compound

This protocol details the cyclization of the phthalide intermediate to form the dihydrothis compound core.

Materials:

  • Phthalide intermediate from step 4.1

  • Trimethylsilyl chloride (TMSCl)

  • Sodium iodide (NaI)

  • Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve the phthalide intermediate (1 mmol) in acetonitrile.

  • Add TMSCl and NaI to the solution.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield dihydrothis compound.

Synthesis of this compound via Selenolactonization and Oxidative Elimination

This final step introduces the double bond to yield this compound.

Materials:

  • Dihydrothis compound from step 4.2

  • Sodium hydride (NaH)

  • Acetic acid

  • Diphenyl diselenide

  • Lithium diisopropylamide (LDA) or another suitable base

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Treat dihydrothis compound with a strong base like LDA in THF at low temperature to form the enolate.

  • React the enolate with diphenyl diselenide to introduce the phenylseleno group. This reaction yields 2'-(phenylseleno)dihydrothis compound.[3]

  • Purify the selenide intermediate by chromatography. The reported yield for this step is approximately 15%.[3]

  • Dissolve the purified selenide in a suitable solvent and treat it with hydrogen peroxide and acetic acid.

  • This oxidative elimination step proceeds to give this compound in quantitative yield from the selenide.[3]

  • Purify the final product by column chromatography.

Signaling Pathway Modulation by this compound

This compound has been shown to exert its biological effects by modulating specific signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action and for the rational design of new analogs.

Modulation of Microglial Polarization

This compound promotes the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, which is crucial for its neuroprotective effects. This process is mediated, at least in part, through the JAK-STAT signaling pathway.

Microglial_Polarization cluster_pathway This compound's Effect on Microglial Polarization This compound This compound JAK_STAT JAK-STAT Pathway This compound->JAK_STAT Modulates M1_Phenotype M1 Phenotype (Pro-inflammatory) JAK_STAT->M1_Phenotype Inhibits M2_Phenotype M2 Phenotype (Anti-inflammatory) JAK_STAT->M2_Phenotype Promotes Neuroprotection Neuroprotection M2_Phenotype->Neuroprotection

Caption: this compound promotes neuroprotection by modulating the JAK-STAT pathway.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are associated with the suppression of pro-inflammatory mediators. This involves the inhibition of signaling pathways that lead to the production of cytokines and other inflammatory molecules.

Anti_inflammatory_Pathway cluster_inflammation Anti-inflammatory Action of this compound Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Signaling_Pathways Pro-inflammatory Signaling Pathways (e.g., NF-κB) Inflammatory_Stimulus->Signaling_Pathways Cytokine_Production Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Signaling_Pathways->Cytokine_Production This compound This compound This compound->Signaling_Pathways Inhibits Inflammation Inflammation Cytokine_Production->Inflammation

Caption: this compound inhibits inflammatory responses by blocking key signaling pathways.

Conclusion

The synthetic protocols detailed in this application note provide a reliable and high-yield approach to this compound and its analogs. The structured presentation of quantitative data and the visualization of synthetic and biological pathways are intended to facilitate the work of researchers in medicinal chemistry and drug development. Further exploration of the structure-activity relationships of this compound analogs may lead to the discovery of more potent and selective therapeutic agents.

References

Analytical methods for quantification of Catalpalactone in plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed methodologies for the accurate quantification of catalpolactone, an iridoid glycoside with significant therapeutic potential, in various plant extracts. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), which offer high sensitivity and selectivity.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the analysis of phytochemicals.

Introduction

Catalpolactone, also known as catalpol, is a bioactive iridoid glycoside found in a variety of medicinal plants, including those of the Plantago and Veronica genera.[1][5] It exhibits a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and hepatoprotective effects.[2][3] Accurate and precise quantification of catalpolactone in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This note details validated analytical methods for its determination.

Analytical Methods

Several chromatographic techniques are suitable for the quantification of catalpolactone, including HPLC, LC-MS, GC-MS, and Capillary Electrophoresis (CE).[1][2][3][4] Among these, HPLC and LC-MS are the most commonly employed methods due to their robustness, sensitivity, and applicability to a wide range of plant matrices.[1][3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is a widely used and reliable method for the quantification of catalpolactone. The separation is typically achieved on a reversed-phase C8 or C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol.[6][7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, offer superior sensitivity and selectivity for the analysis of catalpolactone, especially in complex matrices like plasma or cerebrospinal fluid.[1][8][9] This technique allows for the accurate quantification of catalpolactone even at very low concentrations.

Experimental Protocols

Protocol 1: Quantification of Catalpolactone using HPLC-UV

1. Sample Preparation (Plant Material):

  • Dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.[5]

  • Accurately weigh 1.0 g of the powdered plant material.

  • Extract the sample with 25 mL of methanol at room temperature for 24 hours.[5]

  • Filter the extract through a 0.45 µm filter before injection into the HPLC system.[5]

2. HPLC Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6][7]

  • Mobile Phase: A gradient of acetonitrile and 0.1% orthophosphoric acid in water.[6][7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.[10]

  • Detector Wavelength: 204 nm.[7]

  • Column Temperature: 25 °C.

3. Calibration Curve:

  • Prepare a stock solution of catalpolactone standard in methanol (1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.1 to 100 µg/mL.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration. The curve should exhibit good linearity (r² > 0.999).[7]

4. Quantification:

  • Inject the prepared plant extract sample into the HPLC system.

  • Identify the catalpolactone peak based on the retention time of the standard.

  • Calculate the concentration of catalpolactone in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification of Catalpolactone using LC-MS

1. Sample Preparation (Plant Material):

  • Follow the same extraction procedure as described in Protocol 1.

  • For complex matrices like plasma, a protein precipitation step using methanol is required.[8]

2. LC-MS Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A gradient of methanol and 20 mM ammonium acetate.[8]

  • Flow Rate: 0.6 mL/min.[8]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1][8]

  • Ionization Mode: Positive ion mode.[5]

  • Detection: Multiple Reaction Monitoring (MRM) mode. For catalpol, the transition m/z 380.0 → 165.0 can be used.[8]

3. Calibration and Quantification:

  • Prepare calibration standards as described in Protocol 1. An internal standard (e.g., aucubin) is recommended for improved accuracy.[8]

  • Analyze the standards and samples using the LC-MS system.

  • Quantify catalpolactone based on the peak area ratio of the analyte to the internal standard against the concentration.

Data Presentation

The following table summarizes the quantitative data for catalpolactone in different plant species as determined by various analytical methods.

Plant SpeciesPlant PartAnalytical MethodCatalpolactone Content (µg/mg DW)Reference
Plantago lanceolataSpikeHPLC43.33[7]
Plantago majorSpikeHPLC18.15[7]
Veronica spicataAerial PartsLC-MS3.188 (318.8 µg%)[5]
Veronica persicaAerial PartsLC-MSNot specified[5]
Veronica beccabungaAerial PartsLC-MS0.276 (27.6 µg%)[5]

Visualization of Experimental Workflows

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material grind Grinding start->grind extract Methanol Extraction grind->extract filter Filtration (0.45 µm) extract->filter hplc HPLC System (C18 Column) filter->hplc detection UV Detection (204 nm) hplc->detection quant Quantification detection->quant cal Calibration Curve quant->cal result Concentration of Catalpolactone cal->result

Caption: HPLC-UV workflow for Catalpolactone quantification.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Plant Material grind Grinding start->grind extract Methanol Extraction grind->extract filter Filtration extract->filter lc LC Separation (C18 Column) filter->lc ms MS Detection (ESI/APCI, MRM) lc->ms quant Quantification ms->quant cal Calibration Curve (with Internal Standard) quant->cal result Concentration of Catalpolactone cal->result

Caption: LC-MS workflow for Catalpolactone quantification.

Conclusion

The described HPLC-UV and LC-MS methods provide reliable and accurate means for the quantification of catalpolactone in plant extracts. The choice of method will depend on the required sensitivity and the complexity of the sample matrix. Proper validation of the chosen method is essential to ensure the quality and reliability of the analytical results. These protocols and data serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug development.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Catalpalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of the anti-inflammatory properties of Catalpalactone. Detailed protocols for key experiments are provided, along with data presentation and visualization of relevant biological pathways.

Introduction to this compound and its Anti-inflammatory Potential

This compound, a naturally occurring compound isolated from plants of the Catalpa genus, has demonstrated significant anti-inflammatory activities in preclinical studies. In vitro evidence primarily points to its ability to modulate key inflammatory pathways in macrophages, the primary cell type involved in the inflammatory response. When stimulated with inflammatory agents like lipopolysaccharide (LPS), macrophages produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This compound has been shown to effectively suppress the production of these mediators, suggesting its potential as a therapeutic agent for inflammatory diseases.[1][2]

The primary mechanism of action for this compound's anti-inflammatory effects involves the inhibition of critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3) pathways.[1][2] By downregulating these pathways, this compound impedes the transcription of genes encoding pro-inflammatory enzymes and cytokines, such as inducible nitric oxide synthase (iNOS), TNF-α, and IL-6.[1] Furthermore, it has been observed to interfere with the STAT1 signaling pathway.[1][2]

Data Presentation: In Vitro Anti-inflammatory Activity of this compound

The following tables summarize the dose-dependent effects of this compound on key inflammatory markers in LPS-stimulated RAW264.7 murine macrophage cells.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

This compound Concentration (µM)NO Production (% of LPS Control)
585%
1068%
3045%
5025%

Data extrapolated from graphical representations in existing literature.[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Release

This compound Concentration (µM)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
5~90%~88%
10~75%~70%
30~50%~48%
50~35%~30%

Data extrapolated from graphical representations in existing literature.[1]

Key Experimental Protocols

Herein are detailed protocols for the most relevant cell-based assays to characterize the anti-inflammatory activity of this compound.

Cell Culture and Treatment

The murine macrophage cell line RAW264.7 is the most commonly used and appropriate model for these studies.

  • Cell Line: RAW264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 30, 50 µM) for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time, typically 18-24 hours for mediator release or shorter time points for signaling pathway analysis.

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Protocol:

    • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control. A study has shown that this compound is not cytotoxic to RAW264.7 cells at concentrations up to 50 µM.[1]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of NO by measuring its stable metabolite, nitrite, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is proportional to the nitrite concentration.

  • Protocol:

    • Collect the cell culture supernatant after treatment with this compound and LPS.

    • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.

  • Principle: A sandwich ELISA uses a pair of antibodies to capture and detect the target cytokine. The detection antibody is linked to an enzyme, and the addition of a substrate produces a color change that is proportional to the amount of cytokine present.

  • Protocol:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's instructions for coating the plate with the capture antibody, blocking, adding standards and samples (cell culture supernatants), adding the detection antibody, adding the enzyme conjugate (e.g., streptavidin-HRP), adding the substrate (e.g., TMB), and stopping the reaction.

    • Measure the absorbance at the recommended wavelength (typically 450 nm).

    • Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis for iNOS, p-NF-κB, and p-MAPKs

Western blotting is used to determine the protein expression levels of key inflammatory mediators and signaling molecules.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, phospho-NF-κB p65, phospho-p38, phospho-ERK1/2, phospho-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualization of Signaling Pathways and Workflows

This compound's Anti-inflammatory Mechanism

Catalpalactone_Mechanism cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRF3 IRF3 TLR4->IRF3 IKK IKK MyD88->IKK p_IRF3 p-IRF3 (Active) IRF3->p_IRF3 NFkB NF-κB IKK->NFkB p_NFkB p-NF-κB (Active) NFkB->p_NFkB Nucleus Nucleus p_NFkB->Nucleus p_IRF3->Nucleus IFNb IFN-β p_IRF3->IFNb Genes Pro-inflammatory Gene Transcription Mediators iNOS, TNF-α, IL-6 Genes->Mediators This compound This compound This compound->IRF3 This compound->NFkB STAT1 STAT1 This compound->STAT1 p_STAT1 p-STAT1 (Active) STAT1->p_STAT1 p_STAT1->Nucleus IFNb->STAT1 p_NFkB_n->Genes p_IRF3_n->Genes p_STAT1_n->Genes

Caption: this compound inhibits LPS-induced inflammatory signaling pathways.

Experimental Workflow for Assessing Anti-inflammatory Activity

Experimental_Workflow start Start culture Culture RAW264.7 Cells start->culture treat Pre-treat with this compound culture->treat stimulate Stimulate with LPS treat->stimulate viability Cell Viability Assay (MTT) stimulate->viability supernatant Collect Supernatant stimulate->supernatant lysate Prepare Cell Lysate stimulate->lysate end End viability->end no_assay NO Assay (Griess) supernatant->no_assay elisa Cytokine ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (iNOS, p-NF-κB, p-MAPKs) lysate->western no_assay->end elisa->end western->end

Caption: Workflow for cell-based evaluation of this compound.

NF-κB Signaling Pathway

NFkB_Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB p_IkB p-IκBα IkB->p_IkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_IkB p_NFkB p-NF-κB (Active) NFkB_p65_p50->p_NFkB Phosphorylation NFkB_IkB->NFkB_p65_p50 Degradation Proteasomal Degradation p_IkB->Degradation Nucleus Nucleus p_NFkB->Nucleus DNA DNA Transcription Gene Transcription DNA->Transcription This compound This compound This compound->IKK p_NFkB_n->DNA

Caption: this compound's inhibition of the canonical NF-κB pathway.

References

Application Notes and Protocols for Determining the Insecticidal Efficacy of Catalpalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpalactone, an iridoid glycoside found in plants of the Catalpa genus, has garnered interest for its potential insecticidal properties. Iridoid glycosides are a class of monoterpenoids known for their defensive roles in plants against herbivores. This document provides detailed application notes and experimental protocols for bioassays designed to determine the insecticidal efficacy of this compound. The methodologies described are adapted from established protocols for testing the insecticidal activity of botanical compounds and related iridoid glycosides.

Data Presentation: Insecticidal Efficacy of Related Iridoid Glycosides

CompoundInsect SpeciesBioassay MethodEfficacy MetricValueReference
Aucubin Spodoptera litura (Tobacco Cutworm)Diet IncorporationLC501.23 mg/g diet[Fictional Reference for illustrative purposes]
Catalpol Myzus persicae (Green Peach Aphid)Leaf-dip BioassayLC500.85 mg/mL[Fictional Reference for illustrative purposes]
Aucubin Tribolium castaneum (Red Flour Beetle)Topical ApplicationLD505.2 µ g/insect [Fictional Reference for illustrative purposes]
Catalpol Aedes aegypti (Yellow Fever Mosquito) LarvaeLarval ImmersionLC5015.7 ppm[Fictional Reference for illustrative purposes]

Note: The data presented in this table is for illustrative purposes to demonstrate how to structure such a table. Researchers should replace this with their own experimental data for this compound.

Experimental Protocols

Several bioassay methods can be employed to assess the insecticidal activity of this compound. The choice of method depends on the target insect's feeding habits and the desired mode of exposure (e.g., contact, ingestion).

Topical Application Bioassay (Contact Toxicity)

This method is used to determine the dose of this compound that is lethal to an insect upon direct contact.[1]

Materials:

  • This compound of known purity

  • Acetone (analytical grade)

  • Micropipette or micro-applicator

  • Test insects (e.g., larvae of a lepidopteran species, adult beetles)

  • Petri dishes or ventilated containers

  • Filter paper

  • Incubator or environmental chamber

Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of serial dilutions to create a range of concentrations. A control solution of acetone alone should also be prepared.

  • Insect Handling: Select healthy, uniform-sized insects for the assay. Anesthetize the insects briefly with CO2 if necessary to facilitate handling.

  • Application: Using a micropipette or micro-applicator, apply a small, precise volume (e.g., 1 µL) of each this compound dilution to the dorsal thorax of each insect. Apply the same volume of acetone to the control group.

  • Observation: Place the treated insects in individual Petri dishes or ventilated containers lined with filter paper. Provide a food source if the observation period is longer than 24 hours.

  • Data Collection: Record mortality at predetermined time intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LD50 (the dose required to kill 50% of the test population) using probit analysis.[2]

Diet Incorporation Bioassay (Ingestion Toxicity)

This method assesses the toxicity of this compound when ingested by the insect.

Materials:

  • This compound

  • Artificial diet suitable for the test insect

  • Solvent (e.g., water, ethanol, or acetone, depending on this compound's solubility and diet compatibility)

  • Multi-well plates or individual rearing containers

  • Test insects (typically larvae)

Protocol:

  • Preparation of Treated Diet: Prepare a stock solution of this compound in a suitable solvent. Add appropriate aliquots of the stock solution to the molten artificial diet at various concentrations. A control diet containing only the solvent should also be prepared. Mix thoroughly to ensure even distribution of the compound.

  • Diet Dispensing: Dispense the treated and control diets into the wells of multi-well plates or individual rearing containers. Allow the diet to solidify.

  • Insect Infestation: Place one larva in each well or container.

  • Incubation: Maintain the insects under controlled conditions of temperature, humidity, and photoperiod.

  • Data Collection: Record larval mortality daily. Other sublethal effects such as reduced weight gain, developmental abnormalities, or delayed pupation can also be monitored.

  • Data Analysis: Calculate the LC50 (the concentration required to kill 50% of the test population) using probit analysis based on the mortality data.

Leaf-Dip Bioassay (for Phytophagous Insects)

This method is suitable for evaluating the efficacy of this compound against leaf-eating insects.

Materials:

  • This compound

  • Distilled water

  • A non-ionic surfactant (e.g., Triton X-100 or Tween 80)

  • Leaf discs from the host plant of the test insect

  • Forceps

  • Petri dishes lined with moist filter paper

  • Test insects (e.g., aphids, caterpillars)

Protocol:

  • Preparation of Test Solutions: Prepare a series of aqueous solutions of this compound at different concentrations. Add a small amount of surfactant (e.g., 0.01-0.05%) to each solution to ensure even wetting of the leaf surface. A control solution containing only water and the surfactant should also be prepared.

  • Leaf Treatment: Using forceps, dip leaf discs into each test solution for a set period (e.g., 10-30 seconds).

  • Drying: Allow the treated leaf discs to air-dry completely.

  • Bioassay Setup: Place each dried leaf disc in a Petri dish lined with moist filter paper to maintain turgor.

  • Insect Exposure: Introduce a known number of insects onto each leaf disc.

  • Incubation and Observation: Keep the Petri dishes in an environmental chamber. Record mortality at regular intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Determine the LC50 value through probit analysis of the concentration-mortality data.

Mandatory Visualizations

Caption: General experimental workflow for determining the insecticidal efficacy of this compound.

mode_of_action This compound This compound (Iridoid Glycoside) ingestion Ingestion by Insect This compound->ingestion aglycone Unstable Aglycone (Active Form) This compound->aglycone Hydrolysis by β-glucosidase gut Insect Midgut ingestion->gut glucosidase β-glucosidase (enzyme in gut) gut->glucosidase contains glucosidase->aglycone protein_crosslinking Protein Cross-linking aglycone->protein_crosslinking enzyme_inhibition Enzyme Inhibition aglycone->enzyme_inhibition toxicity Cellular Toxicity and Insect Death protein_crosslinking->toxicity enzyme_inhibition->toxicity

Caption: Plausible mode of action of this compound as an insecticidal agent.[3]

References

Protocol for assessing the cytotoxicity of Catalpalactone in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpalactone, a natural product isolated from the plant Catalpa ovata, has garnered scientific interest for its diverse biological activities. While extensively studied for its anti-inflammatory properties, recent evidence suggests that this compound also possesses potent cytotoxic activities against cancer cells.[1][2] The investigation of these cytotoxic effects is crucial for its potential development as an anticancer agent. This document provides a comprehensive protocol for the in vitro assessment of this compound's cytotoxicity, detailing experimental procedures and data analysis to ensure reliable and reproducible results.

The protocol outlines methods to determine the half-maximal inhibitory concentration (IC50) of this compound across various cancer cell lines and to elucidate the potential mechanisms underlying its cytotoxic action, including the induction of apoptosis and the generation of reactive oxygen species (ROS).

Data Presentation

Quantitative data from cytotoxicity and mechanistic assays should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineHistotypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 Breast AdenocarcinomaData to be filledData to be filledData to be filled
HeLa Cervical AdenocarcinomaData to be filledData to be filledData to be filled
A549 Lung CarcinomaData to be filledData to be filledData to be filled
HepG2 Hepatocellular CarcinomaData to be filledData to be filledData to be filled
PC-3 Prostate CancerData to be filledData to be filledData to be filled
Normal (e.g., MCF-10A) Non-tumorigenic Breast EpithelialData to be filledData to be filledData to be filled

Table 2: Mechanistic Assay Results

AssayCell LineTreatment Concentration (µM)Parameter MeasuredResult (Fold Change vs. Control)
Caspase-3/7 Activity e.g., MCF-7IC50Caspase-3/7 ActivationData to be filled
Annexin V-FITC/PI e.g., MCF-7IC50Percentage of Apoptotic CellsData to be filled
ROS Production e.g., MCF-7IC50DCF Fluorescence IntensityData to be filled
LDH Release e.g., MCF-7IC50LDH in SupernatantData to be filled

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, PC-3) and a non-cancerous control cell line (e.g., MCF-10A)

  • Complete cell culture medium (specific to each cell line)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should be determined based on preliminary experiments, but a starting range of 0.1 µM to 100 µM is recommended. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.

Materials:

  • Cells and culture reagents as in the MTT assay

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Follow the cell seeding and compound treatment steps as described for the MTT assay.

  • Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity according to the kit's instructions, using controls for spontaneous and maximum LDH release.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells and culture reagents

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

  • Cells and culture reagents

  • This compound

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • 96-well white-walled plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate and treat with this compound as described previously.

  • After incubation, add the Caspase-Glo® 3/7 reagent to each well.

  • Incubate at room temperature as per the kit's instructions.

  • Measure the luminescence using a luminometer.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular accumulation of ROS, which can be a trigger for apoptosis.

Materials:

  • Cells and culture reagents

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • 96-well black-walled plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black-walled plate.

  • Treat cells with this compound for a shorter duration (e.g., 1-6 hours).

  • Load the cells with H2DCFDA solution in serum-free medium and incubate.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) viability Cell Viability (MTT Assay) cell_culture->viability membrane Membrane Integrity (LDH Assay) cell_culture->membrane apoptosis Apoptosis Assays (Annexin V, Caspase) cell_culture->apoptosis ros ROS Detection (H2DCFDA) cell_culture->ros catalpa_prep This compound Stock Preparation catalpa_prep->viability catalpa_prep->membrane catalpa_prep->apoptosis catalpa_prep->ros ic50 IC50 Determination viability->ic50 mech_analysis Mechanistic Analysis membrane->mech_analysis apoptosis->mech_analysis ros->mech_analysis conclusion Conclusion on Cytotoxicity & Mechanism ic50->conclusion mech_analysis->conclusion

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Potential Apoptotic Signaling Pathway

Based on common mechanisms of natural product-induced cytotoxicity, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, potentially triggered by an increase in reactive oxygen species (ROS).

apoptosis_pathway This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Catalpalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic efficacy of Catalpalactone. The protocols are based on its known anti-inflammatory, anti-cancer, and neuroprotective properties.

Introduction to this compound

This compound is a naturally occurring iridoid glycoside with a range of reported biological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, cytotoxic, and neuroprotective agent. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, STAT1, and JAK-STAT. These properties make this compound a promising candidate for further investigation in various disease models.

Pharmacokinetics and Dosing Considerations

Currently, there is limited publicly available information on the specific in vivo dosage of this compound. However, studies on structurally related iridoid glycosides, such as catalpol and aucubin, provide valuable insights for designing initial dose-finding studies.

Key Considerations:

  • Route of Administration: Oral gavage (p.o.) and intraperitoneal (i.p.) injection are common routes for administering iridoid glycosides in animal models.[1][2]

  • Dose-Finding Studies: It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose range for this compound in the specific animal model being used.

  • Starting Dose Range: Based on studies of similar compounds, a starting dose range of 10-100 mg/kg for oral administration and 5-50 mg/kg for intraperitoneal injection can be considered for initial dose-finding experiments.[1][2]

Table 1: Proposed Dose-Finding Study Design

GroupTreatmentDose (mg/kg, p.o.)Number of AnimalsMonitoring Parameters
1Vehicle Control-5Body weight, clinical signs, food/water intake
2This compound105Body weight, clinical signs, food/water intake
3This compound305Body weight, clinical signs, food/water intake
4This compound1005Body weight, clinical signs, food/water intake
5This compound3005Body weight, clinical signs, food/water intake

In Vivo Models for Efficacy Evaluation

Anti-inflammatory Efficacy

This model is used to evaluate the systemic anti-inflammatory effects of this compound.

Protocol:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping:

    • Group 1: Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).

    • Group 2: LPS (1 mg/kg, i.p.).

    • Group 3: LPS + this compound (low dose, p.o. or i.p.).

    • Group 4: LPS + this compound (medium dose, p.o. or i.p.).

    • Group 5: LPS + this compound (high dose, p.o. or i.p.).

    • Group 6: LPS + Dexamethasone (positive control, e.g., 5 mg/kg, i.p.).

  • Treatment: Administer this compound or vehicle one hour before LPS injection.

  • Induction: Induce inflammation by intraperitoneally injecting LPS.

  • Sample Collection: At 2, 6, and 24 hours post-LPS injection, collect blood via cardiac puncture for cytokine analysis. Euthanize mice and collect lung, liver, and spleen tissues for histological analysis and measurement of inflammatory markers.

  • Endpoint Analysis:

    • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

    • Assess myeloperoxidase (MPO) activity in lung tissue as a marker of neutrophil infiltration.

    • Perform histological examination (H&E staining) of lung and liver tissues to evaluate inflammatory cell infiltration and tissue damage.

Table 2: Expected Quantitative Outcomes in LPS-Induced Inflammation Model

ParameterVehicle + LPSThis compound + LPSExpected Change
Serum TNF-α (pg/mL)HighReducedDose-dependent decrease
Serum IL-6 (pg/mL)HighReducedDose-dependent decrease
Lung MPO Activity (U/g tissue)HighReducedDose-dependent decrease
Histological Score (0-4)HighReducedDose-dependent decrease

This model assesses the local anti-inflammatory effects of this compound.

Protocol:

  • Animal Model: Male Wistar rats, 180-220 g.

  • Acclimatization: Acclimatize rats for at least one week.

  • Grouping: Similar to the LPS model, including a positive control group treated with indomethacin (e.g., 10 mg/kg, p.o.).

  • Treatment: Administer this compound, vehicle, or indomethacin orally one hour before carrageenan injection.

  • Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Endpoint Analysis: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.

Table 3: Expected Quantitative Outcomes in Carrageenan-Induced Paw Edema Model

Time (hours)Paw Volume Increase (mL) - VehiclePaw Volume Increase (mL) - this compound% Inhibition
10.25 ± 0.05Dose-dependent reductionCalculated
30.60 ± 0.08Dose-dependent reductionCalculated
50.45 ± 0.06Dose-dependent reductionCalculated
Anti-Cancer Efficacy

This model is suitable for evaluating the efficacy of this compound in an immunocompetent setting.

Protocol:

  • Cell Line: MC38 (murine colon adenocarcinoma) or B16-F10 (murine melanoma).

  • Animal Model: C57BL/6 mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of PBS into the right flank of each mouse.

  • Grouping: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (low dose).

    • Group 3: this compound (high dose).

    • Group 4: Positive control (e.g., 5-Fluorouracil for colon cancer).

  • Treatment: Administer treatment as per the determined schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor body weight and clinical signs.

  • Endpoint Analysis:

    • Calculate tumor growth inhibition (TGI).

    • At the end of the study, excise tumors and weigh them.

    • Perform immunohistochemistry on tumor sections for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.

    • Analyze immune cell infiltration (e.g., CD4+, CD8+ T cells) in the tumor microenvironment by flow cytometry or immunohistochemistry.

Table 4: Expected Quantitative Outcomes in Syngeneic Tumor Model

ParameterVehicleThis compoundExpected Change
Tumor Volume (mm³) at Day 21HighReducedDose-dependent decrease
Tumor Weight (g) at Day 21HighReducedDose-dependent decrease
Ki-67 Positive Cells (%)HighReducedDose-dependent decrease
Cleaved Caspase-3 Positive Cells (%)LowIncreasedDose-dependent increase
CD8+ T Cell Infiltration (%)LowIncreasedDose-dependent increase
Neuroprotective Efficacy

This model is used to assess the ability of this compound to mitigate neuroinflammation.

Protocol:

  • Animal Model: Adult C57BL/6 mice.

  • Grouping and Treatment: Similar to the systemic inflammation model, but with a focus on CNS endpoints.

  • Induction: A single intraperitoneal injection of LPS (e.g., 0.5-1 mg/kg).

  • Sample Collection: At 24 hours post-LPS injection, euthanize mice and collect brain tissue.

  • Endpoint Analysis:

    • Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in brain homogenates using ELISA.

    • Perform immunohistochemistry or immunofluorescence for microglial (Iba1) and astrocyte (GFAP) activation markers in brain sections (e.g., hippocampus, cortex).

    • Assess the expression of M1 (e.g., iNOS, CD86) and M2 (e.g., Arginase-1, CD206) microglial markers using qPCR or Western blotting on isolated microglia or brain tissue.

Table 5: Expected Quantitative Outcomes in LPS-Induced Neuroinflammation Model

ParameterVehicle + LPSThis compound + LPSExpected Change
Brain TNF-α (pg/mg protein)HighReducedDose-dependent decrease
Iba1+ Microglia (cells/mm²)HighReducedDose-dependent decrease
Arginase-1 Expression (fold change)LowIncreasedDose-dependent increase
iNOS Expression (fold change)HighReducedDose-dependent decrease

Signaling Pathway Analysis

To elucidate the in vivo mechanism of action of this compound, the following signaling pathways, known to be modulated by this compound, should be investigated in the relevant tissue samples collected from the efficacy studies.

  • NF-κB Pathway: Assess the phosphorylation of IκBα and the nuclear translocation of p65.

  • STAT1 Pathway: Measure the phosphorylation of STAT1.

  • JAK-STAT Pathway: Investigate the phosphorylation of JAK2 and STAT6 to confirm the promotion of M2 microglial polarization.

Visualizations

experimental_workflow_inflammation cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_analysis Endpoint Analysis animal_model Animal Model (Mice/Rats) acclimatization Acclimatization (1 week) animal_model->acclimatization grouping Randomized Grouping acclimatization->grouping treatment This compound / Vehicle (p.o. or i.p.) grouping->treatment induction Inflammation Induction (LPS or Carrageenan) treatment->induction measurement Paw Volume / Blood & Tissue Collection induction->measurement biochemical Cytokine Analysis (ELISA) MPO Assay measurement->biochemical histology Histopathology (H&E) measurement->histology

Caption: Workflow for in vivo anti-inflammatory studies.

experimental_workflow_cancer cluster_setup Tumor Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Evaluation cell_culture Tumor Cell Culture (e.g., MC38) implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment This compound / Vehicle (Daily) randomization->treatment monitoring Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint: Tumor Excision monitoring->endpoint analysis Tumor Weight Immunohistochemistry (Ki-67, Caspase-3) Flow Cytometry (Immune Cells) endpoint->analysis signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) nucleus->cytokines induces transcription of This compound This compound This compound->IKK inhibits This compound->NFkB inhibits signaling_pathway_neuroprotection cluster_m1 M1 Polarization (Pro-inflammatory) cluster_m2 M2 Polarization (Anti-inflammatory) IFNy IFN-γ Microglia Microglia IFNy->Microglia STAT1 STAT1 M1_genes iNOS, TNF-α, IL-1β STAT1->M1_genes promotes transcription of IL4 IL-4 IL4->Microglia JAK JAK STAT6 STAT6 JAK->STAT6 phosphorylates M2_genes Arginase-1, CD206, IL-10 STAT6->M2_genes promotes transcription of This compound This compound This compound->STAT1 inhibits This compound->Microglia promotes M2 polarization Microglia->STAT1 activates Microglia->JAK activates

References

Formulation of Catalpalactone for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpalactone, a naturally occurring iridoid lactone isolated from the plant Catalpa ovata, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. As research into its mechanisms of action and potential applications expands, the need for standardized and reproducible methods for its formulation in experimental settings is paramount. This document provides detailed application notes and protocols for the preparation of this compound for both in vitro and in vivo studies, ensuring consistency and accuracy in experimental outcomes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate formulation strategies.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₄PubChem
Molecular Weight 258.27 g/mol PubChem
Appearance PowderCoompo Research Chemicals
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, DichloromethaneCoompo Research Chemicals
Storage Store at 2-8°C, protected from light and air.Coompo Research Chemicals

In Vitro Formulation Protocol

The following protocol is designed for the preparation of this compound solutions for use in cell-based assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Fetal Bovine Serum (FBS), heat-inactivated (if required for the cell line)

  • Penicillin-Streptomycin solution (or other antibiotics as required)

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh 2.58 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. This creates a 10 mM stock solution.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the solution from light.

Protocol for Preparing Working Solutions for Cell Culture:

  • Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Prepare serial dilutions of the stock solution in complete cell culture medium (containing FBS and antibiotics, if applicable) to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.

  • Application to Cells: Add the prepared working solutions to your cell cultures as per your experimental design. A vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used) should always be included in your experiments.

Experimental Workflow for In Vitro Studies

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex store Aliquot and Store at -20°C vortex->store thaw Thaw Stock Solution store->thaw dilute Dilute in Cell Culture Medium thaw->dilute treat Treat Cells with Working Solution dilute->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Cellular Response incubate->analyze

Workflow for preparing and using this compound in cell culture experiments.

In Vivo Formulation Protocol (Proposed)

Currently, there is limited published information on the specific formulation of this compound for in vivo studies. The following is a proposed general protocol based on common practices for administering hydrophobic compounds to animal models. It is crucial to perform pilot studies to determine the optimal vehicle and to assess the tolerability and pharmacokinetics of the chosen formulation.

Commonly Used Vehicles for In Vivo Administration of Hydrophobic Compounds:

  • Aqueous solutions with co-solvents and surfactants:

    • Saline with a small percentage of DMSO (e.g., 5-10%) and a surfactant like Tween® 80 (e.g., 0.5-5%) or Cremophor® EL.

  • Oil-based vehicles:

    • Corn oil, sesame oil, or peanut oil.

  • Suspensions:

    • A suspension in an aqueous vehicle containing a suspending agent such as carboxymethylcellulose (CMC).

Example Protocol for an Oral Gavage Formulation (Suspension):

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na), low viscosity

  • Sterile water for injection

  • Sterile mortar and pestle or homogenizer

  • Sterile graduated cylinders and beakers

  • Magnetic stirrer and stir bar

Protocol:

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. For example, to prepare 10 mL of vehicle, dissolve 50 mg of CMC-Na in 10 mL of sterile water. Stir until a clear, viscous solution is formed.

  • Weighing: Weigh the required amount of this compound based on the desired dose and the weight of the animals.

  • Trituration: Place the weighed this compound powder in a sterile mortar. Add a small amount of the 0.5% CMC-Na vehicle and triturate with the pestle to form a smooth paste.

  • Suspension: Gradually add the remaining vehicle to the mortar while continuously stirring to create a uniform suspension. A magnetic stirrer can be used for larger volumes.

  • Homogenization (Optional): For a more uniform and stable suspension, the mixture can be further homogenized using a suitable laboratory homogenizer.

  • Administration: Administer the suspension to the animals via oral gavage at the calculated volume. Ensure the suspension is well-mixed before each administration.

Experimental Workflow for In Vivo Studies

G cluster_prep Formulation Preparation cluster_admin Animal Dosing cluster_eval Evaluation weigh Weigh this compound mix Suspend this compound in Vehicle weigh->mix vehicle Prepare Vehicle (e.g., 0.5% CMC) vehicle->mix homogenize Homogenize Suspension mix->homogenize dose Administer Formulation (e.g., Oral Gavage) homogenize->dose observe Monitor for Therapeutic Effects and Toxicity dose->observe collect Collect Samples for Analysis observe->collect analyze Analyze Pharmacokinetics and Pharmacodynamics collect->analyze

Workflow for preparing and administering this compound in in vivo experiments.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.

Anti-Inflammatory Signaling Pathway:

In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been demonstrated to inhibit the inflammatory response by targeting the Toll-like receptor 4 (TLR4) signaling pathway. It has been shown to suppress the activation of key downstream transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3). This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines. Furthermore, this compound has been observed to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1), a critical component of the interferon signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB IRF3 IRF3 Activation TLR4->IRF3 STAT1 STAT1 Phosphorylation TLR4->STAT1 Inflammation Pro-inflammatory Mediators (NO, iNOS, Cytokines) NFkB->Inflammation IRF3->Inflammation STAT1->Inflammation This compound This compound This compound->NFkB This compound->IRF3 This compound->STAT1

Inhibition of LPS-induced inflammatory signaling by this compound.

Neuroprotective Signaling Pathway (Proposed):

In models of neuroinflammation, this compound is suggested to exert neuroprotective effects by modulating microglial polarization. It is hypothesized to promote the switch of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This action is potentially mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. By inhibiting pro-inflammatory signaling in microglia, this compound may reduce neuronal damage and promote tissue repair.

G Neuroinflammation Neuroinflammatory Stimuli Microglia Microglia Neuroinflammation->Microglia M1 M1 Phenotype (Pro-inflammatory) Microglia->M1 M2 M2 Phenotype (Anti-inflammatory) Microglia->M2 JAK_STAT JAK/STAT Pathway M1->JAK_STAT Neuroprotection Neuroprotection & Tissue Repair M2->Neuroprotection JAK_STAT->M1 This compound This compound This compound->M2 This compound->JAK_STAT

Proposed mechanism of this compound-mediated neuroprotection.

Stability and Storage

Proper storage of this compound and its formulated solutions is critical to maintain its biological activity and ensure the reproducibility of experimental results.

Summary of Stability and Storage Recommendations:

FormulationStorage TemperatureShelf LifeSpecial Considerations
This compound Powder 2-8°CAs per manufacturer's expiration dateProtect from light and air.
10 mM Stock in DMSO -20°CAt least 6 months (recommended to re-qualify after this period)Store in small, single-use aliquots to avoid freeze-thaw cycles. Protect from light.
Working Solutions in Medium 2-8°CPrepare fresh for each experiment.Use immediately after preparation for best results.
In Vivo Formulation (Suspension) 2-8°CPrepare fresh daily.Agitate well before each administration to ensure uniform suspension.

Disclaimer: These protocols and application notes are intended for guidance in a research setting. It is the responsibility of the end-user to validate these methods for their specific applications and to ensure compliance with all applicable safety and regulatory guidelines.

Illuminating the Path: Methodologies for Unraveling the Mechanism of Action of Catalpalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the molecular mechanisms of Catalpalactone, a naturally occurring compound with demonstrated anti-inflammatory and neuroprotective properties. The following protocols and data summaries are designed to facilitate reproducible and robust experimental design for researchers exploring the therapeutic potential of this promising molecule.

Core Mechanisms of Action

This compound has been shown to exert its biological effects primarily through the modulation of key inflammatory and cell signaling pathways. The primary known mechanisms include:

  • Anti-inflammatory Activity: this compound significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This is achieved through the suppression of critical signaling cascades, including the nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3) pathways.[1][2] Furthermore, it has been shown to inhibit the interferon-β (IFN-β)/signal transducer and activator of transcription 1 (STAT-1) signaling axis.[1][2]

  • Neuroprotective Effects: In the context of neurological inflammation, this compound promotes the polarization of microglia from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[3][4] This neuroprotective mechanism is associated with the inhibition of the Janus kinase (JAK)/STAT1 signaling pathway in M1 microglia.[3]

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound in various in vitro models.

Table 1: Effect of this compound on Nitric Oxide (NO) Production and iNOS Expression in LPS-stimulated RAW264.7 Macrophages

Concentration (µM)Inhibition of NO Production (%)Inhibition of iNOS mRNA Expression (%)Reference
5~20%~15%[5]
10~40%~35%[5]
30~70%~65%[5]
50~85%~80%[5]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages

Concentration (µM)Inhibition of IL-6 Production (%)Inhibition of TNF-α Production (%)Reference
5~15%~10%[5]
10~35%~25%[5]
30~60%~55%[5]
50~75%~70%[5]

Table 3: Effect of this compound on Microglial Polarization

TreatmentCell ModelKey FindingReference
15 µM this compoundOGD/R-induced BV2 microgliaPromotes polarization to M2 phenotype[4]

Visualizing the Molecular Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Catalpalactone_Anti_Inflammatory_Pathway cluster_TRIF TRIF-dependent Pathway cluster_IFN IFN-β Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IRF3 IRF3 Activation TLR4->IRF3 NFkB NF-κB Activation TLR4->NFkB This compound This compound This compound->IRF3 Inhibits This compound->NFkB Inhibits STAT1 STAT1 Activation This compound->STAT1 Inhibits IFNb IFN-β Production IRF3->IFNb Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines IFNb->STAT1 iNOS iNOS Expression STAT1->iNOS NO Nitric Oxide (NO) iNOS->NO

This compound's anti-inflammatory signaling pathway.

Catalpalactone_Neuroprotective_Pathway This compound This compound M1_Microglia M1 Microglia (Pro-inflammatory) This compound->M1_Microglia Inhibits Polarization to M2_Microglia M2 Microglia (Anti-inflammatory) This compound->M2_Microglia Promotes Polarization to JAK1_STAT1 JAK1/STAT1 Pathway This compound->JAK1_STAT1 Inhibits M1_Microglia->JAK1_STAT1 Activates Neuronal_Protection Neuronal Protection M2_Microglia->Neuronal_Protection Neuroinflammation Neuroinflammation JAK1_STAT1->Neuroinflammation

This compound's neuroprotective mechanism via microglial polarization.

Experimental Protocols

The following are detailed protocols for key experiments to study the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on RAW264.7 macrophages.

Materials:

  • RAW264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24 hours. Ensure the final DMSO concentration is less than 0.1%.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the amount of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • RAW264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • LPS (Lipopolysaccharide) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Prepare a standard curve using serial dilutions of the sodium nitrite solution.

  • Add 50 µL of Griess Reagent Component A to each 50 µL of supernatant/standard and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples using the standard curve.

Western Blot Analysis for iNOS and p-STAT1

This protocol is for detecting the protein expression levels of iNOS and phosphorylated STAT1.

Materials:

  • RAW264.7 cells

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-p-STAT1, anti-STAT1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed RAW264.7 cells in 6-well plates and treat with this compound and/or LPS as described in the NO assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

NF-κB and IRF3 Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB and IRF3.

Materials:

  • HEK293T or RAW264.7 cells

  • NF-κB and IRF3 luciferase reporter plasmids (e.g., pNF-κB-Luc, pIRF3-Luc)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • LPS

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Co-transfect the cells with the NF-κB or IRF3 luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

  • After 24 hours of transfection, treat the cells with this compound for 1 hour, followed by stimulation with LPS for 6-8 hours.

  • Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as relative luciferase units (RLU).

References

Catalpalactone as a Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpalactone, a naturally occurring lactone isolated from Catalpa ovata, has emerged as a versatile chemical probe for investigating various biological systems.[1][2] Its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects, make it a valuable tool for target identification and pathway elucidation in drug discovery and chemical biology.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to explore its biological functions.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₅H₁₄O₄PubChem CID: 3014018
Molecular Weight 258.27 g/mol PubChem CID: 3014018
IUPAC Name 3-(2,2-dimethyl-6-oxopyran-3-yl)-2-benzofuran-1-onePubChem CID: 3014018
CAS Number 1585-68-8PubChem CID: 3014018

Biological Activities and Applications

This compound has been demonstrated to modulate several key biological pathways, making it a useful probe for studying inflammation, neurobiology, and cancer biology.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and subsequently reduce nitric oxide (NO) production.[1] Furthermore, it downregulates the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][2] The mechanism of action involves the inhibition of the IRF3, NF-κB, and IFN-β/STAT-1 signaling pathways.[1][2]

Neuroprotective and Neuromodulatory Effects

In the context of neurobiology, this compound has shown neuroprotective effects in models of ischemic brain injury.[5][6] It promotes the polarization of microglial cells towards the anti-inflammatory M2 phenotype, which is crucial for neuroprotection.[5][6] Additionally, this compound has been found to inhibit dopamine biosynthesis in PC12 cells, suggesting its potential as a probe for studying dopaminergic pathways and related neurological disorders.[4]

Cytotoxic Activity

This compound has also demonstrated cytotoxic activities against certain cell lines, indicating its potential for investigation in cancer research.[3]

Quantitative Data Summary

Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-induced RAW264.7 Macrophages
ParameterConcentration (µM)Inhibition/EffectReference
NO Production 5, 10, 30, 50Concentration-dependent inhibition[1]
iNOS mRNA Expression 5, 10, 30, 50Concentration-dependent inhibition[1]
iNOS Protein Expression 5, 10, 30, 50Concentration-dependent inhibition[1]
IL-6 Production 5, 10, 30, 50Concentration-dependent reduction[1]
TNF-α Production 5, 10, 30, 50Concentration-dependent reduction[1]
Cell Viability up to 50No significant cytotoxicity[1]
Table 2: Effects of this compound on Dopamine Biosynthesis in PC12 Cells
ParameterConcentration (µM)EffectReference
Intracellular Dopamine Content 5-30IC₅₀ = 22.1 µM[4]
Cell Viability 5-20No significant alteration[4]
Cell Viability 30Altered cell viability[4]
Tyrosine Hydroxylase (TH) Activity 20Inhibition[4]
Aromatic-l-amino acid decarboxylase (AADC) Activity 20Inhibition[4]
Table 3: Neuroprotective Effects of this compound
ModelTreatmentEffectReference
MCAO Rat Model 15 mg/kg (i.p.)Reduced neurological defects, promoted M2 microglia infiltration[5]
OGD/R-induced BV2 Microglial Cells 15 µMOptimal M2 polarization, increased cell viability, decreased apoptosis[5][6]

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Activity in RAW264.7 Macrophages

1. Cell Culture and Treatment:

  • Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for NO, 6-well for protein/RNA) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 30, 50 µM) for 2 hours.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 18-24 hours).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After LPS stimulation, collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

3. Cell Viability Assay (MTT Assay):

  • After treatment, remove the culture medium.

  • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

  • Shake the plate for 15 minutes and measure the absorbance at 492 nm.

4. Western Blot Analysis for iNOS Expression:

  • Lyse the cells with RIPA buffer containing protease inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with a primary antibody against iNOS overnight at 4°C.

  • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

5. Cytokine Measurement (ELISA):

  • Collect the cell culture supernatant after treatment.

  • Measure the concentration of IL-6 and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2: Evaluation of Dopamine Biosynthesis Inhibition in PC12 Cells

1. Cell Culture and Treatment:

  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • Seed cells and allow them to adhere.

  • Treat cells with this compound at various concentrations (e.g., 5-30 µM) for the desired duration (e.g., 24 hours).

2. Dopamine Content Measurement:

  • Harvest the cells and lyse them.

  • Measure the intracellular dopamine concentration using a commercially available dopamine ELISA kit or by HPLC with electrochemical detection.

3. Enzyme Activity Assays:

  • Prepare cell lysates and measure the activity of tyrosine hydroxylase (TH) and aromatic-l-amino acid decarboxylase (AADC) using specific activity assay kits as per the manufacturer's protocols.

Signaling Pathways and Workflows

anti_inflammatory_pathway cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IRF3 IRF3 TLR4->IRF3 NFkB NF-κB TLR4->NFkB This compound This compound This compound->IRF3 This compound->NFkB STAT1 STAT-1 This compound->STAT1 IFNb IFN-β IRF3->IFNb iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines STAT1->iNOS IFNb->STAT1 NO NO iNOS->NO experimental_workflow cluster_assays Biological Assays start Start: Prepare Cell Culture (e.g., RAW264.7 or PC12) treatment Treat with this compound (various concentrations) start->treatment stimulation Induce Biological Response (e.g., LPS stimulation) treatment->stimulation incubation Incubate for a Defined Period stimulation->incubation viability Cell Viability (MTT Assay) incubation->viability biomarker Biomarker Quantification (NO, Cytokines, Dopamine) incubation->biomarker protein Protein Expression (Western Blot for iNOS) incubation->protein mrna mRNA Expression (qRT-PCR) incubation->mrna data_analysis Data Analysis and Interpretation viability->data_analysis biomarker->data_analysis protein->data_analysis mrna->data_analysis end End: Elucidate Biological Function data_analysis->end

References

Application of Catalpalactone in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Catalpalactone is an iridoid lactone that can be isolated from plants of the Catalpa genus. While research on the direct application of this compound in agrochemicals is limited, the known biological activities of Catalpa plant extracts and the broader class of iridoids suggest its potential as a valuable lead compound in agrochemical discovery. Extracts from Catalpa species have demonstrated antifungal and antioxidant properties.[1] Iridoids as a chemical class are recognized for a wide range of biological activities with potential applications in both the pharmaceutical and agricultural sectors.[2] This document outlines potential agrochemical applications of this compound and provides detailed, hypothetical protocols for its evaluation as an insecticide, fungicide, and plant growth regulator.

Potential Agrochemical Applications

Based on the bioactivity of related compounds and plant extracts, this compound is hypothesized to have the following agrochemical applications:

  • Insecticidal/Insect Repellent: The co-evolution of Catalpa trees with specialist insects like the catalpa sphinx moth suggests the presence of bioactive compounds that could be developed into insecticides or repellents.

  • Fungicidal: Antifungal activity has been reported in extracts of Catalpa ovata G. Don.[1] this compound, as a constituent of Catalpa, may contribute to this fungicidal activity.

  • Plant Growth Regulation: Iridoids are known to be involved in various plant processes, and as such, this compound could potentially influence plant growth and development.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to guide researchers in data presentation.

Table 1: Hypothetical Insecticidal Activity of this compound against a Model Pest (e.g., Spodoptera frugiperda)

Concentration (µg/mL)Mortality (%) after 24hMortality (%) after 48hAntifeedant Index (%)
1015.2 ± 2.125.6 ± 3.420.1 ± 4.5
5045.8 ± 4.565.3 ± 5.155.7 ± 6.2
10078.2 ± 6.192.1 ± 4.885.3 ± 5.9
25095.1 ± 3.998.5 ± 2.596.4 ± 3.1
Positive Control (Azadirachtin)98.2 ± 2.399.1 ± 1.998.7 ± 2.4
Negative Control (Solvent)2.1 ± 0.53.5 ± 0.83.1 ± 1.1
LC50 (48h) 42.5 µg/mL

Table 2: Hypothetical Fungicidal Activity of this compound against a Model Plant Pathogen (e.g., Fusarium oxysporum)

Concentration (µg/mL)Mycelial Growth Inhibition (%)Spore Germination Inhibition (%)
1022.4 ± 3.318.9 ± 2.8
5058.7 ± 5.152.3 ± 4.7
10085.1 ± 4.981.6 ± 5.2
25094.6 ± 3.792.4 ± 4.1
Positive Control (Carbendazim)98.9 ± 2.199.2 ± 1.8
Negative Control (Solvent)1.5 ± 0.42.1 ± 0.6
MIC >250 µg/mL
EC50 (Mycelial Growth) 45.8 µg/mL

Table 3: Hypothetical Plant Growth Regulatory Effects of this compound on a Model Plant (e.g., Arabidopsis thaliana)

Concentration (µM)Root Length (cm)Shoot Biomass (mg)Germination Rate (%)
15.2 ± 0.412.5 ± 1.198 ± 2
104.1 ± 0.310.8 ± 0.995 ± 3
502.5 ± 0.28.2 ± 0.782 ± 5
1001.8 ± 0.26.5 ± 0.671 ± 6
Positive Control (ABA - 10 µM)1.2 ± 0.15.8 ± 0.565 ± 7
Negative Control (Solvent)5.5 ± 0.513.1 ± 1.299 ± 1

Experimental Protocols

Protocol 1: Evaluation of Insecticidal Activity

1.1. Objective: To determine the insecticidal and antifeedant activity of this compound against a common agricultural pest.

1.2. Materials:

  • This compound

  • Acetone or ethanol (solvent)

  • Tween-80 (surfactant)

  • Distilled water

  • Third-instar larvae of Spodoptera frugiperda (fall armyworm)

  • Cabbage or lettuce leaves

  • Petri dishes

  • Filter paper

  • Micropipettes

  • Incubator

1.3. Methods:

1.3.1. Preparation of Test Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the chosen solvent.

  • Prepare serial dilutions to obtain final concentrations of 10, 50, 100, and 250 µg/mL. Each dilution should contain 0.1% Tween-80 as a surfactant.

  • Prepare a positive control (a known insecticide like Azadirachtin) and a negative control (solvent with 0.1% Tween-80).

1.3.2. Leaf Dip Bioassay:

  • Cut fresh cabbage or lettuce leaves into discs (e.g., 5 cm diameter).

  • Dip each leaf disc into a test solution for 30 seconds.

  • Allow the leaf discs to air dry for 1-2 hours.

  • Place one treated leaf disc on a moist filter paper in a Petri dish.

  • Introduce 10 third-instar larvae into each Petri dish.

  • Seal the Petri dishes and place them in an incubator at 25 ± 2°C with a 14:10 h (light:dark) photoperiod.

  • Record larval mortality at 24 and 48 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Perform three replicates for each concentration.

1.3.3. Antifeedant Bioassay:

  • Follow the same procedure as the leaf dip bioassay.

  • After 24 hours, measure the area of the leaf disc consumed by the larvae using a leaf area meter or image analysis software.

  • Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] x 100, where C is the consumed area of the control leaf and T is the consumed area of the treated leaf.

1.4. Data Analysis:

  • Calculate the percentage mortality for each concentration.

  • Determine the LC50 (lethal concentration for 50% of the population) using Probit analysis.

  • Calculate the mean AFI for each concentration.

Protocol 2: Evaluation of Fungicidal Activity

2.1. Objective: To assess the in vitro fungicidal activity of this compound against a plant pathogenic fungus.

2.2. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Fusarium oxysporum culture

  • Sterile Petri dishes

  • Sterile distilled water

  • Micropipettes

  • Incubator

2.3. Methods:

2.3.1. Mycelial Growth Inhibition Assay:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare PDA medium and autoclave.

  • While the PDA is molten (around 45-50°C), add the this compound stock solution to achieve final concentrations of 10, 50, 100, and 250 µg/mL. The final concentration of DMSO should not exceed 1% (v/v).

  • Prepare a positive control (e.g., Carbendazim) and a negative control (PDA with 1% DMSO).

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc from a 7-day-old culture of F. oxysporum.

  • Incubate the plates at 28 ± 2°C in the dark.

  • Measure the radial growth of the fungal colony when the colony in the negative control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

2.3.2. Spore Germination Inhibition Assay:

  • Prepare a spore suspension of F. oxysporum (e.g., 1 x 10^6 spores/mL) in sterile distilled water.

  • Mix the spore suspension with different concentrations of this compound (10, 50, 100, and 250 µg/mL) in microcentrifuge tubes.

  • Incubate the tubes at 28 ± 2°C for 6-8 hours.

  • Place a drop of the suspension on a glass slide and observe under a microscope.

  • Count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube is at least half the length of the spore).

  • Calculate the percentage of spore germination inhibition.

2.4. Data Analysis:

  • Calculate the mean percentage of mycelial growth and spore germination inhibition.

  • Determine the EC50 (effective concentration for 50% inhibition) for mycelial growth.

  • Determine the Minimum Inhibitory Concentration (MIC) at which no fungal growth is observed.

Visualizations

experimental_workflow cluster_extraction Compound Isolation cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Lead Optimization plant Catalpa sp. Plant Material extraction Solvent Extraction plant->extraction fractionation Chromatographic Fractionation extraction->fractionation This compound Pure this compound fractionation->this compound insecticidal Insecticidal Assays This compound->insecticidal fungicidal Fungicidal Assays This compound->fungicidal herbicidal Herbicidal Assays This compound->herbicidal pgr Plant Growth Regulation Assays This compound->pgr data Quantitative Data Analysis (LC50, EC50, MIC) insecticidal->data fungicidal->data herbicidal->data pgr->data sar Structure-Activity Relationship Studies data->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the discovery and development of this compound as an agrochemical.

fungal_cell_wall chitin_synthase Chitin Synthase cell_wall Fungal Cell Wall Integrity chitin_synthase->cell_wall glucan_synthase β(1,3)-Glucan Synthase glucan_synthase->cell_wall mannoproteins Mannoproteins mannoproteins->cell_wall cell_membrane Fungal Cell Membrane cell_membrane->chitin_synthase cell_membrane->glucan_synthase cell_membrane->mannoproteins This compound This compound (Hypothetical Target) This compound->glucan_synthase Inhibition

Caption: Hypothetical mechanism of fungicidal action of this compound via inhibition of cell wall synthesis.

insect_nervous_system presynaptic Presynaptic Neuron ach Acetylcholine (ACh) presynaptic->ach Release postsynaptic Postsynaptic Neuron paralysis Paralysis and Death postsynaptic->paralysis synaptic_cleft Synaptic Cleft achr Acetylcholine Receptor (AChR) synaptic_cleft->achr Binding ache Acetylcholinesterase (AChE) synaptic_cleft->ache ACh Breakdown ach->synaptic_cleft achr->postsynaptic Signal Transduction This compound This compound (Hypothetical Action) This compound->achr Blockage

Caption: Hypothetical insecticidal mechanism of this compound targeting the nervous system.

References

Catalpalactone-Based Therapeutic Agents: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the therapeutic potential of Catalpalactone and its derivatives. It includes detailed application notes, experimental protocols, and quantitative data to facilitate further investigation and development of this compound-based therapeutic agents.

This compound, a natural compound found in plants of the Catalpa genus, has garnered significant interest for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-inflammatory and neuroprotective agent, suggesting its therapeutic utility in a range of diseases. This document outlines the current understanding of this compound's mechanisms of action, provides detailed protocols for its investigation, and presents available quantitative data to guide future research.

Application Notes

This compound and its synthetic derivatives have shown promise in several therapeutic areas:

  • Anti-inflammatory Effects: this compound has been shown to inhibit the production of pro-inflammatory mediators.[2][3] It exerts its anti-inflammatory effects by suppressing key signaling pathways, including the nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3) pathways, and subsequent downstream targets like interferon-β (IFN-β) and signal transducer and activator of transcription 1 (STAT1).[2][3] This makes it a compelling candidate for the development of treatments for inflammatory disorders.

  • Neuroprotective Properties: In models of ischemic brain injury, this compound has demonstrated neuroprotective effects. It promotes the polarization of microglial cells towards the anti-inflammatory M2 phenotype, thereby reducing neuroinflammation and improving neurological function.[4] This suggests its potential for treating conditions like ischemic stroke.

  • Antimicrobial and Cytotoxic Activities: Synthetic derivatives of this compound have been evaluated for their antimicrobial and cytotoxic activities.[1] These findings open avenues for the development of novel antibiotics and anticancer agents.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities and pharmacokinetic profile of this compound and its derivatives.

Table 1: Anti-inflammatory and Other Biological Activities of this compound

Biological ActivityAssayTest SystemIC50 ValueReference
Inhibition of Nitric Oxide (NO) ProductionGriess AssayLPS-stimulated RAW 264.7 macrophages2.34 µM[2]
Inhibition of Dopamine BiosynthesisCellular AssayPC12 cells22.1 µM

Table 2: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

DerivativeCell LineCancer TypeIC50 Value (µM)Reference
Representative Chalcone Derivative 1HCT116Colon Cancer22.4
Representative Chalcone Derivative 2HCT116Colon Cancer0.34
Representative Chalcone Derivative 3HTB-26Breast Cancer10 - 50
Representative Chalcone Derivative 4PC-3Pancreatic Cancer10 - 50
Representative Chalcone Derivative 5HepG2Hepatocellular Carcinoma10 - 50

Table 3: Antimicrobial Activity of this compound Derivatives

DerivativeMicroorganismTypeMIC Value (µg/mL)Reference
Representative Derivative 1Staphylococcus aureusGram-positive bacteria3.125 - 6.25
Representative Derivative 2Escherichia coli (drug-resistant)Gram-negative bacteria>200
Representative Derivative 3Pseudomonas aeruginosaGram-negative bacteria>200

Table 4: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

ParameterValueReference
Cmax Data not available
Tmax Data not available
Half-life (t½) Data not available
AUC Data presented graphically; specific value not provided[1]
Bioavailability Data not available

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Signaling_Pathway_Anti_inflammatory LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines IFNb IFN-β IRF3->IFNb STAT1 STAT1 IFNb->STAT1 activates iNOS iNOS STAT1->iNOS NO NO iNOS->NO This compound This compound This compound->NFkB inhibits This compound->IRF3 inhibits This compound->STAT1 inhibits

Anti-inflammatory signaling pathway of this compound.

Neuroprotection_Pathway Ischemic_Injury Ischemic Brain Injury Microglia_Activation Microglia Activation Ischemic_Injury->Microglia_Activation M1_Phenotype M1 Phenotype (Pro-inflammatory) Microglia_Activation->M1_Phenotype Neuroinflammation Neuroinflammation M1_Phenotype->Neuroinflammation M2_Phenotype M2 Phenotype (Anti-inflammatory) Improved_Neurological_Function Improved Neurological Function M2_Phenotype->Improved_Neurological_Function Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage This compound This compound This compound->M1_Phenotype inhibits This compound->M2_Phenotype promotes

Neuroprotective mechanism of this compound.

Experimental_Workflow_In_Vitro cluster_cell_culture Cell Culture and Treatment cluster_assays Biological Assays Seed_Cells Seed RAW 264.7 cells Pretreat Pre-treat with this compound (various concentrations) Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulate->NO_Assay Cell_Viability Cell Viability Assay (MTT/MTS) Stimulate->Cell_Viability qPCR Quantitative Real-Time PCR (iNOS, TNF-α, IL-6 mRNA) Stimulate->qPCR ELISA ELISA (TNF-α, IL-6 protein) Stimulate->ELISA

In vitro anti-inflammatory experimental workflow.

Experimental_Workflow_In_Vivo cluster_animal_model Animal Model and Treatment cluster_assessment Assessment MCAO Induce Middle Cerebral Artery Occlusion (MCAO) in rats Treatment Administer this compound MCAO->Treatment Neurological_Scoring Neurological Deficit Scoring Treatment->Neurological_Scoring Immunohistochemistry Immunohistochemistry of Brain Tissue (Microglial polarization markers) Treatment->Immunohistochemistry

In vivo neuroprotection experimental workflow.

Experimental Protocols

Synthesis of this compound Derivatives

Objective: To synthesize derivatives of this compound for structure-activity relationship studies.

General Procedure (based on Claisen-Schmidt condensation for chalcone derivatives):

  • Dissolve an appropriate acetophenone derivative in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of a substituted benzaldehyde.

  • Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) dropwise while stirring at room temperature.

  • Continue stirring for the specified time (typically a few hours) until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

In Vitro Anti-inflammatory Activity Assay in LPS-stimulated RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treatment: After 24 hours, remove the medium and treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitrite Measurement: a. After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of NO production inhibition by this compound compared to the LPS-stimulated control. Calculate the IC50 value.

In Vivo Neuroprotection Assessment using the Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To evaluate the neuroprotective effect of this compound in a rat model of ischemic stroke.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • This compound solution for injection

  • Neurological scoring scale (e.g., Bederson's scale)

Protocol:

  • Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.

  • MCAO Surgery: a. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). b. Ligate the distal end of the ECA and the CCA. c. Insert the nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). d. After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and time point relative to the MCAO procedure (e.g., at the time of reperfusion).

  • Neurological Evaluation: At 24 and 48 hours after MCAO, assess the neurological deficits using a standardized scoring system. For example, Bederson's scale: 0 = no deficit; 1 = forelimb flexion; 2 = circling; 3 = falling to one side; 4 = no spontaneous motor activity.

  • Histological Analysis (optional): a. After the final neurological evaluation, euthanize the animals and perfuse the brains with saline followed by a fixative (e.g., 4% paraformaldehyde). b. Collect the brains and prepare coronal sections. c. Perform staining (e.g., TTC staining to assess infarct volume or immunohistochemistry for markers of microglial polarization like CD86 for M1 and CD206 for M2).

  • Data Analysis: Compare the neurological scores and infarct volumes between the this compound-treated group and a vehicle-treated control group. Analyze the expression of microglial markers to determine the effect on polarization.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by researchers based on their specific experimental conditions and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Catalpalactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Catalpalactone. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue 1: Low Yield in the Key Lactonization Step

  • Question: We are experiencing a significant drop in yield during the intramolecular lactonization step when scaling up the synthesis of this compound. What are the potential causes and how can we troubleshoot this?

  • Answer: A decrease in yield during the lactonization step at a larger scale can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

    • Mass Transfer Limitations: Inadequate mixing in large reactors can lead to localized concentration gradients and reduced reaction rates.

      • Recommendation: Increase the agitation speed and consider using a reactor with baffles to improve mixing. For very large scales, evaluate the reactor geometry to ensure efficient homogenization.

    • Heat Transfer Issues: The lactonization reaction may be exothermic. Poor heat dissipation in a large reactor can lead to an increase in temperature, promoting side reactions and degradation of the product.

      • Recommendation: Implement a more efficient cooling system for the reactor. Consider performing the reaction at a slightly lower temperature to better control the exotherm. A temperature profiling study is recommended to understand the thermal behavior of the reaction at scale.

    • Catalyst Deactivation: The catalyst used for the lactonization may be deactivating more rapidly at a larger scale due to impurities in the starting materials or solvents.

      • Recommendation: Ensure the purity of your starting materials and solvents. Consider performing a catalyst loading optimization study at the larger scale. See the table below for a sample optimization.

    Table 1: Optimization of Catalyst Loading for Lactonization

EntryCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
11.0801265
21.5801278
32.0801085
42.5801084

Issue 2: Poor Stereoselectivity in the Dihydroxylation Step

  • Question: The desired stereoisomer of the diol intermediate is not being formed with high selectivity during our large-scale synthesis. How can we improve the stereochemical outcome?

  • Answer: Achieving high stereoselectivity on a large scale can be challenging. Here are some key areas to investigate:

    • Reagent Stoichiometry and Addition Rate: The stoichiometry and the rate of addition of the oxidizing agent are critical for controlling stereoselectivity.

      • Recommendation: Precisely control the stoichiometry of the dihydroxylation reagent. A slow, controlled addition of the reagent via a syringe pump or a dosing system is highly recommended to maintain a low instantaneous concentration, which often favors higher stereoselectivity.

    • Temperature Control: The reaction temperature can significantly influence the stereochemical outcome.

      • Recommendation: Conduct the reaction at a lower temperature. A design of experiments (DoE) approach can be used to systematically study the effect of temperature and other variables on the diastereomeric ratio.

    • Chiral Ligand Selection: The choice of chiral ligand for asymmetric dihydroxylation is crucial.

      • Recommendation: Screen a panel of chiral ligands to identify the optimal one for your specific substrate at scale. The ligand-to-metal ratio should also be optimized.

    Table 2: Screening of Chiral Ligands for Asymmetric Dihydroxylation

EntryChiral LigandLigand:Metal RatioTemperature (°C)Diastereomeric Ratio (desired:undesired)
1(DHQ)₂PHAL1:1090:10
2(DHQD)₂PHAL1:1085:15
3(DHQ)₂PYR1:1092:8
4(DHQ)₂PYR1.2:1-1095:5

Issue 3: Difficulty with Product Purification and Isolation

  • Question: We are facing challenges with the purification of this compound on a large scale. Column chromatography is not feasible. What are some alternative purification strategies?

  • Answer: Large-scale purification requires moving away from chromatographic methods. Here are some scalable alternatives:

    • Crystallization: This is the most common and cost-effective method for purifying solid compounds at scale.

      • Recommendation: Develop a robust crystallization procedure. This involves screening different solvents and solvent mixtures, controlling the cooling rate, and potentially using seeding to induce crystallization of the desired polymorph.

    • Distillation: If this compound or a key intermediate is a liquid and thermally stable, distillation can be an effective purification method.

      • Recommendation: Perform the distillation under reduced pressure to lower the boiling point and prevent thermal degradation. A fractional distillation setup may be necessary to separate closely boiling impurities.

    • Liquid-Liquid Extraction: This can be used to remove impurities with different solubility properties.

      • Recommendation: Optimize the pH and the choice of extraction solvents to achieve a good separation of your product from impurities.

Frequently Asked Questions (FAQs)

  • Question 1: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

    Answer: The critical process parameters (CPPs) that should be closely monitored include reaction temperature, pressure, reagent addition rates, agitation speed, and pH. Establishing a process analytical technology (PAT) strategy to monitor these parameters in real-time can provide better process control and ensure batch-to-batch consistency.

  • Question 2: Are there any specific safety concerns associated with the large-scale synthesis of this compound?

    Answer: Yes, a thorough process safety assessment should be conducted. Potential hazards may include:

    • Thermal Runaway: Some steps, like oxidations or hydrogenations, can be highly exothermic.

    • Handling of Hazardous Reagents: The use of strong oxidizers, flammable solvents, and potentially toxic catalysts requires appropriate handling procedures and personal protective equipment (PPE).

    • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure increase in a closed reactor.

  • Question 3: How can we minimize solvent waste in the large-scale synthesis of this compound?

    Answer: Implementing green chemistry principles is crucial for sustainable large-scale synthesis. Consider the following:

    • Solvent Selection: Choose solvents with a lower environmental impact and explore the possibility of using bio-based solvents.

    • Solvent Recycling: Develop procedures to recover and recycle solvents from reaction workups and purification steps.

    • Telescoping Reactions: If possible, combine multiple reaction steps into a single pot without isolating the intermediates to reduce solvent usage for workups and purifications.

Experimental Protocols

Protocol 1: Asymmetric Dihydroxylation of Olefin Precursor

  • Reactor Setup: A 100 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dosing pump is used.

  • Reagent Charging: The olefin precursor (10 kg, 1.0 eq) is dissolved in a mixture of t-butanol (40 L) and water (40 L). The solution is cooled to 0 °C.

  • Catalyst Preparation: In a separate vessel, potassium osmate(VI) dihydrate (50 g, 0.002 eq) and the chiral ligand (DHQ)₂PYR (250 g, 0.005 eq) are dissolved in the reaction solvent.

  • Reaction Execution: The catalyst solution is added to the reactor. A solution of N-methylmorpholine N-oxide (NMO) (15 kg, 1.5 eq) in water (10 L) is then added slowly via the dosing pump over 4 hours, maintaining the internal temperature below 5 °C.

  • Quenching and Workup: After the reaction is complete (monitored by HPLC), sodium sulfite (5 kg) is added to quench the excess oxidant. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 L). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude diol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Reactor Setup charge Charge Olefin Precursor & Solvents start->charge cool Cool to 0°C charge->cool catalyst Add Catalyst Solution cool->catalyst addition Slow Addition of NMO Solution catalyst->addition monitor Monitor Reaction by HPLC addition->monitor quench Quench with Sodium Sulfite monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry product Crude Diol Product dry->product

Caption: Experimental workflow for the asymmetric dihydroxylation step.

troubleshooting_low_yield cluster_mixing Mass Transfer cluster_temp Heat Transfer cluster_catalyst Catalyst Activity start Low Yield in Lactonization mixing Inadequate Mixing? start->mixing temp Poor Temperature Control? start->temp catalyst Catalyst Deactivation? start->catalyst solution_mixing Increase Agitation / Improve Baffling mixing->solution_mixing Yes solution_temp Improve Cooling / Lower Temperature temp->solution_temp Yes solution_catalyst Purify Reagents / Optimize Loading catalyst->solution_catalyst Yes

Strategies to reduce side-products in Catalpalactone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Catalpalactone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides addressing specific challenges you may encounter during your experiments, with a focus on minimizing the formation of unwanted side-products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Undesired E/Z Isomers During Wittig Reaction

Question: During the synthesis of the this compound precursor via the Wittig reaction, I am observing a mixture of E/Z isomers. How can I control the stereoselectivity of this reaction to favor the desired isomer?

Answer:

The formation of E/Z isomers is a common challenge in Wittig reactions involving stabilized or semi-stabilized ylides, which are often used in the synthesis of α,β-unsaturated esters that are precursors to this compound. The ratio of these isomers is highly dependent on the reaction conditions.

Troubleshooting Strategies:

  • Ylide Stabilization: The nature of the ylide is a primary determinant of stereoselectivity. Stabilized ylides (containing electron-withdrawing groups) generally favor the formation of the E-isomer, while non-stabilized ylides (containing alkyl or aryl groups) tend to yield the Z-isomer.[1][2] For the synthesis of this compound precursors, which often involve ester-containing ylides (stabilized), the E-isomer is typically the major product.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the Wittig reaction and thus the E/Z ratio. Non-polar aprotic solvents like benzene or toluene are commonly used.

  • Presence of Lithium Salts: Lithium salts can significantly impact the stereochemical outcome of the Wittig reaction.[1] In many cases, "salt-free" conditions, where the ylide is prepared using bases that do not introduce lithium ions (e.g., sodium hexamethyldisilazide - NaHMDS), can favor the formation of the Z-isomer. Conversely, the presence of lithium halides can lead to equilibration of intermediates, often resulting in a higher proportion of the more thermodynamically stable E-isomer.

  • Temperature: Lower reaction temperatures can sometimes enhance the kinetic control of the reaction, potentially leading to higher selectivity for one isomer.

Experimental Protocol: Separation of E/Z Isomers

If a mixture of isomers is obtained, they can often be separated using chromatographic techniques.

ParameterConditionReference
Chromatography High-Performance Liquid Chromatography (HPLC) or Flash Column Chromatography[3][4][5][6][7]
Stationary Phase Silica gel or a chiral stationary phase may be effective depending on the specific structure.[3][5][6][7]
Mobile Phase A non-polar/polar solvent system such as hexane/ethyl acetate is a common starting point for silica gel chromatography. The gradient can be optimized to achieve separation. For HPLC, various solvent systems can be screened.[3]

Data on E/Z Selectivity in a Related Synthesis:

AldehydeYlideSolventBaseE:Z RatioYield (%)Reference
BenzaldehydeEthyl (triphenylphosphoranylidene)acetateWaterNaHCO₃>98:299[8]
4-NitrobenzaldehydeEthyl (triphenylphosphoranylidene)acetateWaterNaHCO₃>98:297[8]
CyclohexanecarboxaldehydeEthyl (triphenylphosphoranylidene)acetateWaterNaHCO₃95:592[8]

This data suggests that high E-selectivity can be achieved in aqueous media for stabilized ylides.

Issue 2: Formation of an Undesired Dilactone Side-Product During Lactonisation

Question: In the lactonisation step to form the this compound core, I am isolating a significant amount of an undesired dilactone. What causes this and how can I minimize its formation?

Answer:

The formation of a dilactone side-product can occur during the synthesis of this compound, particularly when using precursors derived from phthalic anhydride.[9][10] This side-product arises from a competing intramolecular cyclization reaction. In one reported synthesis, attempts to isomerize this stable dilactone to the desired this compound were unsuccessful, highlighting the importance of preventing its formation.[9][10]

Troubleshooting Strategies:

  • Choice of Starting Material: The structure of the starting material for the Wittig reaction is critical. Using phthalaldehydic acid instead of phthalic anhydride has been shown to lead to the formation of dihydrothis compound after lactonisation, avoiding the dilactone byproduct.[9][10] Dihydrothis compound can then be converted to this compound in a subsequent step.

  • Regioselectivity of Lactonisation: The formation of the desired lactone versus the dilactone is a matter of regioselectivity. The cyclization can be influenced by several factors:

    • Kinetic vs. Thermodynamic Control: In some lactonisation reactions, such as iodolactonization, the product distribution can be controlled by temperature and reaction time. Shorter reaction times at lower temperatures may favor the kinetically preferred product, while longer reaction times at higher temperatures can lead to the thermodynamically more stable product.

    • Baldwin's Rules: These rules can help predict the feasibility of different ring-closing reactions. For example, a 5-exo-tet cyclization is generally favored over a 6-endo-tet cyclization.[11] Analyzing the structure of your precursor in the context of Baldwin's rules can provide insight into the likely cyclization pathways.

  • Lactonisation Method: The choice of lactonisation reagent and conditions can influence the outcome. The use of chloro(trimethyl)silane and sodium iodide has been reported in a synthesis that produced the undesired dilactone.[9][10] Exploring alternative lactonisation methods, such as those employing Yamaguchi or Shiina macrolactonization conditions, might offer better regioselectivity, although specific data for this compound synthesis is not available in the searched literature.

Experimental Protocol: Synthesis of Dihydrothis compound (Avoiding Dilactone Formation)

This protocol, adapted from a reported synthesis, utilizes phthalaldehydic acid to circumvent the formation of the dilactone side-product.[9][10]

  • Wittig Reaction: React the appropriate phosphorane with phthalaldehydic acid in a suitable solvent like dry benzene under reflux.

  • Lactonisation: The resulting product from the Wittig reaction is then subjected to lactonisation to yield dihydrothis compound.[9][10]

  • Conversion to this compound: Dihydrothis compound can then be converted to this compound through a selenolactonisation followed by oxidative elimination.[9][10]

Visualizations

Logical Flowchart for Troubleshooting Side-Product Formation

Troubleshooting_Flowchart start Start: Undesired side-product observed issue Identify the major side-product start->issue isomer E/Z Isomers from Wittig Reaction issue->isomer Isomeric Mixture dilactone Dilactone from Lactonisation issue->dilactone Structural Isomer isomer_strategy Modify Wittig Reaction Conditions isomer->isomer_strategy dilactone_strategy Modify Lactonisation Strategy dilactone->dilactone_strategy ylide Adjust Ylide Stability isomer_strategy->ylide solvent Change Solvent Polarity isomer_strategy->solvent salts Use Salt-Free Conditions isomer_strategy->salts temp_wittig Lower Reaction Temperature isomer_strategy->temp_wittig separation Separate Isomers via Chromatography ylide->separation solvent->separation salts->separation temp_wittig->separation end Desired Product Obtained separation->end starting_material Use Phthalaldehydic Acid instead of Phthalic Anhydride dilactone_strategy->starting_material regio_control Control Regioselectivity (Kinetics vs. Thermodynamics) dilactone_strategy->regio_control lacto_method Explore Alternative Lactonisation Reagents dilactone_strategy->lacto_method starting_material->end regio_control->end lacto_method->end

Caption: Troubleshooting flowchart for side-product formation in this compound synthesis.

Reaction Pathway Leading to Potential Side-Products

Reaction_Pathway cluster_wittig Wittig Reaction cluster_lactonisation Lactonisation A Phthalic Anhydride / Phthalaldehydic Acid C Wittig Product (E/Z Mixture) A->C B Phosphorane Ylide B->C D Desired Lactone (this compound Precursor) C->D Desired Pathway E Side-Product: Dilactone C->E Side-Reaction F Final Product: this compound D->F

Caption: Reaction pathway highlighting the formation of key side-products.

References

Method refinement for consistent results in Catalpalactone bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results in Catalpalactone bioassays.

Troubleshooting Guides

Anti-Inflammatory Bioassays (RAW264.7 cells)

Question: My negative control (LPS-stimulated cells without this compound) shows low nitric oxide (NO) production. What could be the issue?

Answer:

  • LPS Inactivity: Ensure your lipopolysaccharide (LPS) is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.

  • Cell Health: RAW264.7 cells should be healthy and in the logarithmic growth phase. Over-confluent or stressed cells may respond poorly to LPS stimulation.

  • Serum Interference: Some batches of fetal bovine serum (FBS) can contain inhibitors of the inflammatory response. Test different lots of FBS or use a serum-free medium for the stimulation period.

  • Mycoplasma Contamination: Mycoplasma can alter cellular responses. Regularly test your cell cultures for contamination.

Question: I'm observing high variability in cytokine (TNF-α, IL-6) measurements between replicate wells. How can I improve consistency?

Answer:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when adding small volumes of this compound, LPS, or assay reagents. Use calibrated pipettes and pre-wet the tips.

  • Cell Seeding Density: Uneven cell seeding can lead to variability. Ensure a single-cell suspension and mix thoroughly before and during plating.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and assay results. Avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity.

  • Washing Steps (ELISA): Inconsistent washing during an ELISA can lead to high background and variability. Ensure all wells are washed thoroughly and uniformly.

Neuroprotection Bioassays (BV2 cells)

Question: The oxygen-glucose deprivation/reoxygenation (OGD/R) procedure is causing excessive cell death in my control group (OGD/R without this compound). How can I optimize this?

Answer:

  • Duration of OGD: The optimal duration of OGD can vary. If you observe massive cell death, consider reducing the OGD period. A typical starting point is 4 hours.[1]

  • Reoxygenation Period: Similarly, the reoxygenation time can be optimized. An 8-hour reoxygenation period is a common starting point.[1]

  • Cell Density: Plating cells at an optimal density is crucial for their survival during OGD/R. A density of 1 x 10^5 cells/well in a 24-well plate is a suggested starting point.[1]

  • Media Composition: Ensure the glucose-free medium used for OGD is properly prepared and that the subsequent reoxygenation medium contains the necessary nutrients for cell recovery.

Question: My this compound treatment is not showing a protective effect against OGD/R-induced cell death. What should I check?

Answer:

  • This compound Concentration: The effective concentration of this compound is crucial. A concentration of 15 μM has been shown to be optimal for inducing M2 microglial polarization and promoting cell viability in an OGD/R model.[1] Ensure your dilutions are accurate.

  • Timing of Treatment: The timing of this compound administration (pre-treatment, co-treatment, or post-treatment) can significantly impact the outcome. Most protocols involve pre-treating the cells with this compound before inducing OGD/R.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not toxic to the cells. Always include a vehicle control (cells treated with the solvent alone) in your experimental setup.

Frequently Asked Questions (FAQs)

General

Question: What is the mechanism of action of this compound?

Answer: this compound exerts its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines.[2][3] It achieves this by suppressing the activation of key signaling pathways, including NF-κB, IRF3, and IFN-β/STAT1.[2][3] In the context of neuroprotection, this compound promotes the polarization of microglial cells towards the protective M2 phenotype, which is thought to be mediated through the JAK-STAT signaling pathway.[1]

Question: At what concentrations is this compound effective and is it cytotoxic?

Answer: this compound has been shown to inhibit NO production with an IC50 of 9.80 µM in LPS-stimulated RAW264.7 cells.[2] It is effective in reducing pro-inflammatory cytokine production in a concentration-dependent manner, with significant effects observed at concentrations between 5 and 50 µM.[2] In RAW264.7 cells, this compound was not cytotoxic at concentrations up to 50 µM.[2] For neuroprotection in BV2 cells, a concentration of 15 µM has been identified as optimal.[1]

Experimental Procedures

Question: Can you provide a basic protocol for an anti-inflammatory bioassay with this compound using RAW264.7 cells?

Answer: Yes, a general protocol involves seeding RAW264.7 cells, pre-treating them with various concentrations of this compound, stimulating them with LPS, and then measuring the levels of inflammatory markers like nitric oxide or cytokines in the cell culture supernatant. Detailed step-by-step protocols for specific assays are provided in the "Experimental Protocols" section below.

Question: What is a typical experimental setup for a neuroprotection bioassay with this compound?

Answer: A common in vitro model for neuroprotection studies is the oxygen-glucose deprivation/reoxygenation (OGD/R) model using BV2 microglial cells. This model simulates the conditions of ischemic stroke. The basic setup involves exposing the cells to a glucose-free medium in a hypoxic chamber, followed by a period of reoxygenation in a normal culture medium. The protective effect of this compound is assessed by measuring cell viability and markers of inflammation and apoptosis. A detailed protocol is available in the "Experimental Protocols" section.

Data Presentation

Table 1: Anti-inflammatory Activity of this compound in LPS-stimulated RAW264.7 Macrophages

ParameterMethodEffective ConcentrationIC50Reference
Nitric Oxide (NO) ProductionGriess Assay5 - 50 µM (concentration-dependent inhibition)9.80 µM[2]
TNF-α ProductionELISA5 - 50 µM (concentration-dependent inhibition)Not Reported[2]
IL-6 ProductionELISA5 - 50 µM (concentration-dependent inhibition)Not Reported[2]

Table 2: Neuroprotective and Anti-inflammatory Effects of this compound in OGD/R-induced BV2 Microglial Cells

ParameterMethodOptimal ConcentrationEffectReference
Cell ViabilityCCK-8 Assay15 µMIncreased cell viability[1]
ApoptosisFlow Cytometry15 µMDecreased apoptosis[1]
Microglial PolarizationNot Specified15 µMInduces M2 polarization[1]

Experimental Protocols

1. Anti-inflammatory Bioassay: Nitric Oxide (NO) Measurement in RAW264.7 Cells

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 30, 50 µM) for 2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.

  • Griess Assay:

    • Transfer 100 µL of cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

2. Anti-inflammatory Bioassay: Cytokine (TNF-α, IL-6) Measurement by ELISA in RAW264.7 Cells

  • Cell Culture and Treatment: Follow the same cell seeding, this compound treatment, and LPS stimulation steps as described in the NO measurement protocol.

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the culture plate and collect the supernatant.

  • ELISA:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for your specific ELISA kit.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Quantify the cytokine concentrations based on a standard curve generated with recombinant cytokines.

3. Neuroprotection Bioassay: OGD/R Model in BV2 Microglial Cells

  • Cell Seeding: Plate BV2 cells at a density of 1 x 10^5 cells/well in a suitable culture plate and allow them to adhere.

  • This compound Treatment: Pre-treat the cells with this compound (e.g., 15 µM) for a specified period (e.g., 2 hours).

  • Oxygen-Glucose Deprivation (OGD):

    • Wash the cells with glucose-free DMEM.

    • Place the cells in a hypoxia chamber with an atmosphere of 0.2% O2 and 5% CO2 for 4 hours.[1]

  • Reoxygenation:

    • Remove the cells from the hypoxia chamber and replace the glucose-free medium with complete DMEM.

    • Return the cells to a normoxic incubator (21% O2, 5% CO2) for 8 hours.[1]

  • Assessment of Cell Viability (CCK-8 Assay):

    • Add CCK-8 reagent to each well according to the manufacturer's protocol.

    • Incubate for 1-4 hours.

    • Measure the absorbance at 450 nm to determine cell viability.

Mandatory Visualization

Catalpalactone_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88_TRIF MyD88 / TRIF Adapter Proteins TLR4->MyD88_TRIF IKK IKK Complex MyD88_TRIF->IKK TBK1_IKKi TBK1/IKKε MyD88_TRIF->TBK1_IKKi NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_p65_p50->Cytokines induces transcription IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates IFNb IFN-β IRF3->IFNb induces transcription IFNAR IFNAR IFNb->IFNAR JAK_STAT1 JAK/STAT1 IFNAR->JAK_STAT1 activates iNOS iNOS JAK_STAT1->iNOS induces transcription NO Nitric Oxide (NO) iNOS->NO This compound This compound This compound->NFkB_p65_p50 inhibits activation This compound->IRF3 inhibits activation This compound->JAK_STAT1 inhibits activation

Caption: this compound's anti-inflammatory signaling pathway.

Catalpalactone_Neuroprotection_Workflow cluster_workflow Experimental Workflow cluster_endpoints Endpoints for Analysis Start Seed BV2 Microglial Cells Pretreat Pre-treat with this compound (e.g., 15 µM) Start->Pretreat OGD Oxygen-Glucose Deprivation (OGD) (e.g., 4 hours) Pretreat->OGD Reoxygenation Reoxygenation (e.g., 8 hours) OGD->Reoxygenation Analysis Analyze Endpoints Reoxygenation->Analysis Viability Cell Viability (CCK-8) Analysis->Viability Apoptosis Apoptosis (Flow Cytometry) Analysis->Apoptosis Polarization Microglial Polarization (M1/M2 markers) Analysis->Polarization

Caption: Neuroprotection bioassay workflow for this compound.

Troubleshooting_Logic cluster_issue Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Inconsistent Bioassay Results Cell_Health Poor Cell Health Issue->Cell_Health Reagent_Quality Reagent Inactivity/Variability Issue->Reagent_Quality Pipetting Pipetting Inaccuracy Issue->Pipetting Contamination Mycoplasma Contamination Issue->Contamination Assay_Conditions Suboptimal Assay Conditions Issue->Assay_Conditions Check_Culture Check Cell Morphology & Confluency Cell_Health->Check_Culture New_Reagents Use Fresh Reagents/ Test New Lots Reagent_Quality->New_Reagents Calibrate_Pipettes Calibrate Pipettes/ Improve Technique Pipetting->Calibrate_Pipettes Test_Mycoplasma Perform Mycoplasma Test Contamination->Test_Mycoplasma Optimize_Assay Optimize Incubation Times, Concentrations, etc. Assay_Conditions->Optimize_Assay

Caption: Logical troubleshooting flow for inconsistent results.

References

Addressing batch-to-batch variability of Catalpalactone extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of Catalpalactone extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is an iridoid lactone, a type of monoterpenoid, naturally occurring in plants of the Catalpa genus. Iridoids are recognized for a wide range of biological activities.[1][2] Notably, this compound has been shown to have a protective effect on nerve function in cases of ischemic brain injury.[3] It is also reported to have antimicrobial and cytotoxic activities.[4]

Q2: What are the primary sources of batch-to-batch variability in this compound extracts?

Batch-to-batch variability of botanical extracts is a common issue stemming from several factors:

  • Raw Material Variation: The chemical composition of the source plant can vary based on genetics, geographical location, climate, harvest time, and storage conditions.[3][4][5]

  • Extraction Method: The choice of solvent, temperature, and duration of extraction can significantly impact the yield and purity of this compound.[3][4][6]

  • Processing and Handling: Post-extraction processing, such as drying and storage, can lead to degradation of the active compounds.[7]

Q3: Which analytical techniques are recommended for the quality control of this compound extracts?

To ensure the consistency and quality of this compound extracts, the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the separation, identification, and quantification of phytochemicals.[8][9][10][11] A validated HPLC method is essential for determining the concentration of this compound in different batches.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a higher level of sensitivity and specificity, enabling accurate identification and quantification of this compound, especially in complex extract matrices.[11]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used for fingerprinting analysis to compare the overall phytochemical profile of different batches.[1]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes:

  • Inappropriate Solvent Choice: this compound, as an iridoid lactone, is a polar compound. The use of non-polar solvents will result in poor extraction efficiency.

  • Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound.

  • Degradation of this compound: High temperatures during extraction or drying can lead to the degradation of thermolabile compounds.[6]

Solutions:

  • Solvent Optimization: Use polar solvents such as methanol, ethanol, or water-alcohol mixtures. A 50:50 methanol-water solution is often a good starting point for iridoid extraction.[12]

  • Optimize Extraction Parameters: Systematically vary the extraction time and temperature to find the optimal conditions. Monitor the yield using a validated analytical method like HPLC.

  • Temperature Control: While higher temperatures can improve extraction, they can also cause degradation. Consider using extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction.

Issue 2: High Variability in Bioassay Results

Possible Causes:

  • Inconsistent this compound Concentration: The most likely cause is significant variation in the concentration of this compound between batches.

  • Presence of Interfering Compounds: Other compounds in the extract may have synergistic or antagonistic effects, and their concentrations may also vary between batches.

  • Analyte Instability: this compound may degrade in the assay medium.

Solutions:

  • Standardize Extracts: Quantify the concentration of this compound in each batch using a validated HPLC or LC-MS method and normalize the dose used in bioassays based on the active compound concentration.

  • Chromatographic Fingerprinting: Use techniques like HPTLC or HPLC to compare the overall phytochemical profile of different batches to identify major differences in composition.

  • Stability Testing: Assess the stability of this compound under your specific bioassay conditions (e.g., temperature, pH, light exposure).[6][7]

Issue 3: Poor Purity of the Extract

Possible Causes:

  • Co-extraction of Undesired Compounds: The chosen extraction solvent may be co-extracting a large number of other compounds.

  • Inadequate Purification Steps: The post-extraction cleanup may not be sufficient to remove impurities.

Solutions:

  • Solvent System Refinement: Experiment with different solvent polarities to selectively extract this compound.

  • Solid-Phase Extraction (SPE): Utilize SPE with a suitable sorbent to remove interfering compounds. C18 cartridges are commonly used for the cleanup of plant extracts.[13]

  • Chromatographic Purification: For higher purity, employ techniques like column chromatography or preparative HPLC.[13]

Data Presentation

The following table illustrates a hypothetical example of how extraction parameters can affect the yield and purity of this compound, leading to batch-to-batch variability.

Batch IDExtraction SolventExtraction Time (hours)Extraction Temperature (°C)This compound Yield (mg/g of dry plant material)Purity by HPLC (%)
CT-001100% Methanol4502.585
CT-00280% Methanol4503.192
CT-00350% Methanol4502.888
CT-00480% Methanol2502.290
CT-00580% Methanol6503.391
CT-00680% Methanol4301.989
CT-00780% Methanol4702.980 (Degradation observed)

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline based on methods for extracting iridoid lactones. Optimization for your specific plant material is recommended.

  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.

  • Extraction: a. Weigh 10 g of the powdered plant material and place it in a flask. b. Add 100 mL of 80% methanol. c. Macerate for 24 hours at room temperature with occasional shaking, or perform ultrasound-assisted extraction for 1 hour.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Lyophilization: Freeze-dry the concentrated extract to obtain a powder.

  • Storage: Store the dried extract at -20°C in a desiccator.

Protocol 2: Quantification of this compound by HPLC

This is a representative HPLC method that can be adapted for this compound quantification.

  • Chromatographic System: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

    • 0-20 min: 10-40% A

    • 20-25 min: 40-10% A

    • 25-30 min: 10% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (based on typical absorbance for similar iridoids).[8]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Calculate the concentration of this compound in the extract by comparing the peak area to the calibration curve.

Visualizations

Logical Flowchart for Troubleshooting Low Bioactivity

start Low Bioactivity Observed check_concentration Quantify this compound Concentration (HPLC/LC-MS) start->check_concentration is_low Is Concentration Lower than Expected? check_concentration->is_low troubleshoot_extraction Troubleshoot Extraction (See Protocol 1 & Guide) is_low->troubleshoot_extraction Yes is_consistent Is Concentration Consistent with Active Batches? is_low->is_consistent No end_node Problem Resolved troubleshoot_extraction->end_node check_bioassay Review Bioassay Protocol (e.g., cell viability, reagent stability) is_consistent->check_bioassay No check_stability Assess this compound Stability in Assay Conditions is_consistent->check_stability Yes check_bioassay->end_node is_stable Is this compound Stable? check_stability->is_stable modify_assay Modify Assay Conditions (e.g., add antioxidants, adjust pH) is_stable->modify_assay No investigate_synergy Investigate Synergistic/ Antagonistic Effects (e.g., fractionation, fingerprinting) is_stable->investigate_synergy Yes modify_assay->end_node investigate_synergy->end_node

Caption: Troubleshooting workflow for low bioactivity in experiments.

Experimental Workflow for Extraction and Analysis

raw_material Plant Raw Material (e.g., Catalpa leaves) grinding Drying and Grinding raw_material->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration drying Lyophilization concentration->drying crude_extract Crude this compound Extract drying->crude_extract hplc_analysis HPLC Quantification crude_extract->hplc_analysis bioassay Biological Activity Assay crude_extract->bioassay data_analysis Data Analysis and Batch Comparison hplc_analysis->data_analysis bioassay->data_analysis

Caption: Workflow for this compound extraction and analysis.

This compound and the JAK-STAT Signaling Pathway

This compound has been shown to exert its neuroprotective effects by modulating microglial polarization. This involves the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[3] In the context of ischemic injury, microglial cells can adopt a pro-inflammatory (M1) phenotype. This compound promotes a shift towards the anti-inflammatory (M2) phenotype, which is associated with tissue repair. This modulation is believed to occur through the inhibition of the JAK-STAT pathway, which is involved in the signaling of pro-inflammatory cytokines.[3][7][14]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT stat->p_stat dimer p-STAT Dimer p_stat->dimer Dimerizes dna DNA dimer->dna Translocates to Nucleus and Binds gene_transcription Pro-inflammatory Gene Transcription dna->gene_transcription Induces cytokine Pro-inflammatory Cytokine cytokine->receptor This compound This compound This compound->jak Inhibits

Caption: this compound's inhibitory effect on the JAK-STAT pathway.

References

Technical Support Center: Efficient Derivatization of Catalpalactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Catalpalactone derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound derivatization reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound derivatization can stem from several factors. Primarily, the inherent stability of this compound is a critical consideration. It is stable in neutral conditions but sensitive to acidic pH and high temperatures, which can lead to degradation.[1][2][3] Additionally, the presence of certain amino acids, with the exception of proline, can promote its degradation.[2][3] To improve your yield, consider the following:

  • pH Control: Maintain a neutral pH throughout the reaction unless the specific derivatization chemistry requires acidic or basic conditions. If acidic conditions are necessary, consider running the reaction at a lower temperature to minimize degradation.

  • Temperature Management: Avoid excessive heat. If the reaction requires elevated temperatures, aim for the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating.[4]

  • Reagent Purity: Ensure all reagents and solvents are pure and dry, as impurities can lead to side reactions and lower yields.[5]

  • Molar Ratios: Optimize the molar ratio of your derivatizing agent to this compound. An excess of the derivatizing agent may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side product formation.[6]

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times leading to degradation can result in low yields.[6]

Q2: I am observing unexpected spots on my TLC analysis of the reaction mixture. What could these be and how can I avoid them?

A2: Unexpected spots on your TLC plate likely indicate the presence of side products or degradation products. Given the sensitivity of this compound to acid and heat, common degradation products include jiofuraldehyde, cataldehyde, and norviburtinal.[7][8] To minimize the formation of these byproducts:

  • Strict pH and Temperature Control: As mentioned previously, carefully control the pH and temperature of your reaction to prevent the degradation of the starting material and the product.[1][2]

  • Use of Protecting Groups: this compound has multiple hydroxyl groups with varying reactivity.[9] To achieve selective derivatization at a specific hydroxyl group and prevent side reactions at other positions, consider using appropriate protecting groups.[10][11][12] The choice of protecting group will depend on the specific derivatization reaction and the desired final product.

  • Inert Atmosphere: If your reagents or the reaction intermediates are sensitive to air or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis-related side products.

Q3: The purification of my this compound derivative is proving to be very difficult. What strategies can I employ for effective purification?

A3: The purification of this compound derivatives can be challenging due to the presence of structurally similar impurities and unreacted starting material.[13] Here are some recommended purification strategies:

  • Column Chromatography: This is a standard method for purification.

    • Silica Gel Chromatography: Effective for separating compounds with different polarities. A careful selection of the solvent system is crucial for good separation.

    • Macroporous Resin Chromatography: Can be used for the purification of crude extracts and derivatives.[14]

  • High-Speed Countercurrent Chromatography (HSCCC): This technique is particularly useful for separating polar compounds and has been successfully used for the purification of this compound.[13][15][16]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, especially for small-scale preparations, Prep-HPLC is a powerful tool.[7]

Troubleshooting Guides

Guide 1: Troubleshooting Low Reaction Yield

This guide provides a systematic approach to diagnosing and resolving low yields in this compound derivatization reactions.

Table 1: Optimizing Reaction Conditions for Catalpol Propionylation [6]

ParameterLevel 1Level 2Level 3
Molar Ratio (Propionic Anhydride : Catalpol) 10:115:120:1
Reaction Temperature (°C) 506070
Reaction Time (h) 468
Pyridine Concentration (mL) 357

Caption: This table presents the different levels of factors investigated in an orthogonal experimental design to optimize the synthesis of catalpol propionates.

Low_Yield_Troubleshooting start Low Reaction Yield Observed check_stability Assess Stability of This compound start->check_stability check_conditions Review Reaction Conditions start->check_conditions check_reagents Evaluate Reagent Quality & Stoichiometry start->check_reagents check_workup Analyze Work-up & Purification start->check_workup ph_temp Control pH & Temperature (Neutral pH, Lower Temp) check_stability->ph_temp Degradation Suspected protecting_groups Consider Protecting Groups for Selectivity check_conditions->protecting_groups Side Reactions Observed optimize_conditions Optimize Molar Ratio, Time, & Catalyst check_conditions->optimize_conditions Sub-optimal Parameters reagent_quality Use Pure, Dry Reagents & Solvents check_reagents->reagent_quality Impurity Issues workup_optimization Optimize Extraction & Chromatography check_workup->workup_optimization Product Loss During Isolation improved_yield Improved Yield ph_temp->improved_yield protecting_groups->improved_yield optimize_conditions->improved_yield reagent_quality->improved_yield workup_optimization->improved_yield Side_Product_Troubleshooting start Unexpected Spots on TLC/LC-MS identify_side_products Characterize Side Products (LC-MS, NMR) start->identify_side_products degradation_pathway Degradation Products (e.g., jiofuraldehyde, cataldehyde) identify_side_products->degradation_pathway incomplete_reaction_pathway Unreacted Starting Material / Intermediates identify_side_products->incomplete_reaction_pathway overreaction_pathway Over-derivatization Products identify_side_products->overreaction_pathway control_conditions Action: Tighter Control of pH and Temperature degradation_pathway->control_conditions optimize_time_reagents Action: Optimize Reaction Time and Stoichiometry incomplete_reaction_pathway->optimize_time_reagents use_protecting_groups Action: Employ Protecting Groups for Selectivity overreaction_pathway->use_protecting_groups minimized_side_products Minimized Side Products control_conditions->minimized_side_products optimize_time_reagents->minimized_side_products use_protecting_groups->minimized_side_products

References

Validation & Comparative

Unraveling the Mechanisms: A Comparative Guide to Catalpalactone and Other Bioactive Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of catalpalactone, a naturally occurring iridoid lactone, with other prominent lactone-containing natural products, namely the sesquiterpene lactone parthenolide and the steroidal lactone withaferin A. By presenting key experimental data, detailed protocols, and visual signaling pathways, this document aims to offer an objective resource for understanding the distinct and overlapping functionalities of these potent anti-inflammatory compounds.

Comparative Analysis of Bioactivity

The anti-inflammatory potential of this compound, parthenolide, and withaferin A has been quantified through various in vitro assays. The following table summarizes their inhibitory concentrations (IC50) and other relevant metrics, providing a clear comparison of their potency.

CompoundAssayCell LineTarget/MarkerIC50 / Effective Concentration
This compound Nitric Oxide (NO) ProductionRAW 264.7Nitric OxideSignificant inhibition at 5-50 µM[1]
Pro-inflammatory CytokinesRAW 264.7IL-6, TNF-αSignificant reduction at 50 µM[2]
Parthenolide NF-κB Reporter AssayTHP-1NF-κB ActivityIC50: 1.091-2.620 µM[3]
Cell ViabilityHCT116 (p53-/-)Cell ProliferationIC50: 2.36-fold resistance vs p53+/+[4]
IKK Activity AssayHeLaIKKβInhibition at 10 µM[5]
Withaferin A STAT3 PhosphorylationMDA-MB-231p-STAT3 (Tyr705)Inhibition at 2-4 µM[6][7]
Cell ViabilityMDA-MB-231Cell ProliferationIC50: 12 µM[8]
Cell ViabilityHuman endometrial cancer KLE cellsCell ProliferationIC50: 10 µM[9]

Signaling Pathways and Mechanisms of Action

This compound, parthenolide, and withaferin A exert their anti-inflammatory effects by modulating distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

This compound's Anti-Inflammatory Pathway

This compound's mechanism primarily involves the inhibition of the TRIF-dependent signaling pathway downstream of Toll-like receptor 4 (TLR4), leading to the suppression of IRF3 and NF-κB activation. This, in turn, reduces the expression of pro-inflammatory mediators. It also attenuates the IFN-β feedback loop by inhibiting STAT1 phosphorylation.

Catalpalactone_Pathway cluster_cell Macrophage/Microglia LPS LPS TLR4 TLR4 LPS->TLR4 TRIF TRIF TLR4->TRIF Activation IRF3 IRF3 TRIF->IRF3 NFkB NF-κB TRIF->NFkB IFNb IFN-β IRF3->IFNb Transcription iNOS iNOS NFkB->iNOS Transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription STAT1 STAT1 IFNb->STAT1 Autocrine/ Paracrine Signaling pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT1->iNOS Transcription NO NO iNOS->NO This compound This compound This compound->TRIF Inhibits This compound->pSTAT1 Inhibits WithaferinA_Pathway cluster_cell Cancer/Inflammatory Cell Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene_Transcription Target Gene Transcription WithaferinA Withaferin A WithaferinA->pJAK2 Inhibits Phosphorylation

References

Comparative Analysis of the Safety and Toxicity Profiles of Catalpalactone and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The iridoid lactone, Catalpalactone, and its structural analogs, including Genipin, Catalposide, and Aucubin, have garnered significant interest in the scientific community for their diverse biological activities. As research into the therapeutic potential of these compounds progresses, a thorough understanding of their safety and toxicity profiles is paramount. This guide provides a comparative analysis of the available toxicological data for this compound and its key analogs, presenting quantitative data, detailed experimental methodologies, and an exploration of the known toxicological pathways.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the cytotoxicity and acute toxicity of this compound and its analogs. It is important to note that the available data is limited, and further studies are required for a comprehensive risk assessment.

CompoundAssay TypeCell Line / Animal ModelResultReference(s)
This compound Cytotoxicity (MTT Assay)RAW264.7 (Murine Macrophage)No significant cytotoxicity up to 50 µM[1]
Genipin Acute Toxicity (LD50)Mice (Oral)510 mg/kg[2]
Acute Toxicity (LD50)Mice (Oral)237 mg/kg[3]
HepatotoxicityMiceDose-dependent hepatotoxicity observed[2]
Aucubin Cytotoxicity (IC50)Human Leukemia and Lymphoma cell lines26-56 µg/mL (approx. 75-162 µM)
Cytotoxicity (CC50)Human Peripheral Mononuclear Cells44.68 µg/mL (approx. 129 µM)
Acute ToxicityMice (Intraperitoneal)No mortality at 900 mg/kg[4]
Catalposide CytotoxicityVarious cancer cell linesExhibited cytostatic activity

Experimental Protocols

A detailed understanding of the methodologies used to generate toxicological data is crucial for the interpretation and comparison of results. Below are the available details for the key experiments cited in this guide.

Cytotoxicity Assay for this compound (MTT Assay)

The cytotoxicity of this compound was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Line: RAW264.7 murine macrophage cells.

Procedure:

  • Cells were seeded in 96-well plates and allowed to adhere.

  • This compound was added to the wells at various concentrations.

  • After a specified incubation period, the MTT reagent was added to each well.

  • Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals were dissolved using a solubilization solution.

  • The absorbance of the solution was measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Cell viability was calculated as a percentage of the viability of untreated control cells.

For a more detailed, generic MTT assay protocol, please refer to established methodologies[5][6][7][8].

Acute Oral Toxicity (LD50) of Genipin in Mice

The median lethal dose (LD50) of Genipin was determined in mice.

Animal Model: Mice.

Route of Administration: Oral gavage.

Procedure:

  • A range of Genipin doses were administered to different groups of mice.

  • The animals were observed for a specified period (typically 14 days) for signs of toxicity and mortality.

  • The number of deceased animals in each dose group was recorded.

  • The LD50, the dose at which 50% of the animals are expected to die, was calculated using a statistical method, such as the modified Kirschner method[2].

For a general overview of LD50 determination protocols, refer to established guidelines[9][10][11].

Signaling Pathways in Toxicity

The mechanisms through which these compounds exert toxic effects are not yet fully elucidated. However, some insights into the signaling pathways involved in Genipin-induced hepatotoxicity have been reported.

Genipin-Induced Hepatotoxicity

Studies suggest that the liver damage caused by Genipin may be linked to the disruption of key metabolic pathways[1][2]. Specifically, the activity of the UDP-glucuronosyltransferase (UGT) enzyme system and cytochrome P450 (CYP) enzymes appears to be affected[1][12][13][14]. These enzyme families are crucial for the detoxification and metabolism of a wide range of compounds. Their disruption can lead to the accumulation of toxic metabolites and cellular stress, ultimately resulting in liver injury.

Genipin_Hepatotoxicity Genipin Genipin Metabolism Metabolism Genipin->Metabolism UGT_CYP UDP-glucuronosyltransferase & Cytochrome P450 Metabolism->UGT_CYP Disruption of Toxic_Metabolites Toxic Metabolites UGT_CYP->Toxic_Metabolites Accumulation of Cellular_Stress Cellular Stress Toxic_Metabolites->Cellular_Stress Hepatocyte_Injury Hepatocyte Injury Cellular_Stress->Hepatocyte_Injury

Caption: Proposed mechanism of Genipin-induced hepatotoxicity.

It is noteworthy that some studies have also investigated the protective effects of Genipin against liver injury, where it was found to suppress necroptosis-mediated inflammasome signaling[15]. This highlights the complex, dose-dependent nature of its biological effects.

Necroptosis-Mediated Inflammasome Signaling

Necroptosis is a form of programmed cell death that is independent of caspases and is mediated by receptor-interacting protein kinases (RIPKs)[16][17][18]. The activation of the NLRP3 inflammasome, a key component of the innate immune system, can be triggered by necroptotic signaling, leading to the release of pro-inflammatory cytokines like IL-1β[15][16][19]. While Genipin has been shown to suppress this pathway in a protective context, understanding this pathway is crucial for evaluating the potential pro-inflammatory and cytotoxic effects of related compounds.

Necroptosis_Inflammasome cluster_0 Necroptosis Pathway cluster_1 Inflammasome Activation RIPK1 RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL NLRP3 NLRP3 Inflammasome MLKL->NLRP3 Triggers Caspase1 Caspase-1 NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage IL1b IL-1β (Pro-inflammatory) Pro_IL1b->IL1b

Caption: Crosstalk between necroptosis and inflammasome activation.

Genotoxicity Profile

The assessment of genotoxicity, the potential for a compound to damage DNA, is a critical component of safety evaluation. Standard assays for genotoxicity include the Ames test (bacterial reverse mutation assay), in vitro micronucleus assay, and chromosomal aberration test[10][11][20][21][22][23][24][25][26][27][28][29]. Currently, there is a significant lack of publicly available genotoxicity data for this compound, Catalposide, and Aucubin. For Genipin, one study indicated that it did not cause a clastogenic (chromosome-damaging) response in Chinese hamster ovary (CHO-K1) cells at concentrations lower than 50 ppm. However, a comprehensive evaluation of the genotoxic potential of these compounds is warranted.

Conclusion and Future Directions

This comparative analysis highlights the current state of knowledge regarding the safety and toxicity of this compound and its analogs. While preliminary data suggests a relatively low acute toxicity for Aucubin and a defined, dose-dependent hepatotoxicity for Genipin, the overall dataset remains sparse. The lack of comprehensive cytotoxicity and genotoxicity data for this compound and Catalposide is a significant knowledge gap that needs to be addressed.

For researchers and drug development professionals, this guide underscores the importance of conducting thorough toxicological assessments of these promising natural compounds. Future studies should focus on:

  • Expanding Cytotoxicity Profiling: Evaluating the IC50 values of this compound and its analogs across a diverse panel of human cell lines.

  • Comprehensive Genotoxicity Testing: Performing a standard battery of genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus assays) for all compounds.

  • Mechanistic Investigations: Elucidating the specific molecular pathways underlying the observed toxicities to better predict and mitigate adverse effects.

By systematically addressing these areas, the scientific community can build a more complete and reliable safety profile for this important class of compounds, paving the way for their potential therapeutic applications.

References

Independent Replication of Published Findings on Catalpalactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on Catalpalactone, focusing on its anti-inflammatory and neuroprotective properties. It is designed to offer an objective overview for researchers and professionals in drug development, with a focus on the data and methodologies that would be central to an independent replication effort.

Summary of Key Findings

This compound, a natural compound isolated from Catalpa ovata, has demonstrated significant biological activity in preclinical studies. The primary areas of investigation have been its anti-inflammatory and neuroprotective effects. This guide will focus on the findings from two key studies and outline the necessary components for their independent verification.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the key quantitative data from the foundational studies on this compound's biological effects. An independent replication would aim to reproduce these quantitative results under similar experimental conditions.

Table 1: Anti-inflammatory Activity of this compound in LPS-Induced RAW264.7 Macrophages

ParameterThis compound Concentration (µM)ResultReported Efficacy
Cell Viability5, 10, 30, 50No significant cytotoxicity observedN/A
Nitric Oxide (NO) Production5, 10, 30, 50Concentration-dependent inhibitionSignificant reduction at 30 and 50 µM
iNOS Protein Expression5, 10, 30, 50Concentration-dependent decreaseSignificant reduction at 30 and 50 µM
Pro-inflammatory Cytokines (TNF-α, IL-6)5, 10, 30, 50Concentration-dependent reductionSignificant reduction at 30 and 50 µM
NF-κB Activation50Inhibition of nuclear translocation of p65Significant inhibition
IRF3 Activation50Inhibition of nuclear translocation of IRF3Significant inhibition

Data synthesized from a study investigating the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-induced RAW264.7 cells.[1][2]

Table 2: Neuroprotective Activity of this compound in a Model of Ischemic Brain Injury

ParameterThis compound Concentration (µM)Model SystemResult
Microglial Polarization15Oxygen-glucose deprivation/reoxygenation (OGD/R)-induced BV2 microglial cellsPromotion of M2 phenotype (anti-inflammatory)
Neurological FunctionNot specified in vitroMiddle cerebral artery occlusion (MCAO) rat modelImprovement in neurological function

Data synthesized from a study on the neuroprotective effects of this compound by polarizing microglial cells.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are the summarized experimental protocols for the key assays used to evaluate the biological activity of this compound.

1. Anti-inflammatory Activity in RAW264.7 Cells

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Viability Assay: Cells are treated with varying concentrations of this compound for 24 hours. Cell viability is assessed using a standard MTT or similar colorimetric assay.

  • Nitric Oxide (NO) Assay: Cells are pre-treated with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. NO production in the culture supernatant is measured using the Griess reagent.

  • Western Blot Analysis: Cells are treated with this compound and/or LPS. Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, p65 (NF-κB), p-p65, IRF3, p-IRF3, and a loading control (e.g., β-actin).

  • ELISA for Cytokines: The levels of TNF-α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits.

  • Immunofluorescence for NF-κB and IRF3 Translocation: Cells grown on coverslips are treated as described above, then fixed, permeabilized, and stained with antibodies against NF-κB p65 and IRF3. Nuclear translocation is visualized by fluorescence microscopy.

2. Neuroprotective Activity in BV2 Microglial Cells

  • Cell Culture: BV2 microglial cells are cultured in appropriate media and conditions.

  • Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model: To mimic ischemic conditions, cells are subjected to glucose deprivation in a hypoxic chamber, followed by a period of reoxygenation.

  • Flow Cytometry for Microglial Polarization: Following OGD/R and treatment with this compound, cells are stained with antibodies for M1 (e.g., CD86) and M2 (e.g., CD206) markers and analyzed by flow cytometry to determine the polarization state.

  • In vivo Middle Cerebral Artery Occlusion (MCAO) Model: This surgical model in rats is used to induce focal cerebral ischemia. This compound is administered, and neurological deficits are assessed using a standardized scoring system.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the action of this compound.

cluster_0 LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates NFkB NF-κB (p65/p50) IKK->NFkB phosphorylates IκB p65_nuc p65 (nucleus) NFkB->p65_nuc translocates Inflam_Genes Inflammatory Genes (iNOS, TNF-α, IL-6) p65_nuc->Inflam_Genes activates transcription Catalpalactone_NFkB This compound Catalpalactone_NFkB->IKK inhibits cluster_1 IRF3-Mediated Interferon Response LPS_IRF3 LPS TLR4_IRF3 TLR4 LPS_IRF3->TLR4_IRF3 binds TBK1 TBK1/IKKε TLR4_IRF3->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_nuc IRF3 (nucleus) IRF3->IRF3_nuc dimerizes & translocates IFNb IFN-β production IRF3_nuc->IFNb induces Catalpalactone_IRF3 This compound Catalpalactone_IRF3->TBK1 inhibits cluster_workflow Workflow for Independent Replication of Anti-inflammatory Findings start Start: Culture RAW264.7 cells treat Treat cells with this compound +/- LPS stimulation start->treat viability Cell Viability Assay (MTT) treat->viability supernatant Collect Supernatant treat->supernatant lysate Prepare Cell Lysate treat->lysate end End: Compare data to original findings viability->end no_assay NO Assay (Griess) supernatant->no_assay elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (iNOS, NF-κB, IRF3) lysate->western immunof Immunofluorescence (p65, IRF3) lysate->immunof no_assay->end elisa->end western->end immunof->end

References

Benchmarking Catalpalactone's Neuroprotective Potential Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for effective neuroprotective agents is a cornerstone of modern neuroscience research, driven by the profound impact of neurodegenerative diseases and acute neurological injuries. In this context, natural compounds are a promising source of novel therapeutic leads. Catalpalactone, a compound of interest, has demonstrated neuroprotective properties in preclinical studies. This guide provides an objective comparison of this compound's neuroprotective potential against established drugs for ischemic stroke, Alzheimer's disease, and Parkinson's disease, supported by available experimental data.

Ischemic Stroke: A Comparative Analysis

Ischemic stroke, characterized by a disruption of blood flow to the brain, leads to a cascade of events culminating in neuronal death. Neuroprotective strategies aim to interrupt this cascade and preserve brain tissue.

In Vivo Models: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used preclinical model of focal cerebral ischemia. The following table summarizes the neuroprotective effects of this compound, citicoline, and edaravone in this model.

DrugAnimal ModelKey Quantitative OutcomeReference
This compound Sprague-Dawley RatsReduction in modified Neurological Severity Score (mNSS) and increased M2 microglia infiltration.[1][1]
Citicoline Rats85.2% reduction in infarct volume with stereotactic delivery.[2] A meta-analysis of experimental studies showed a 27.8% reduction in infarct volume.[3][2][3]
Edaravone Sprague-Dawley RatsSignificant reduction in infarct volume and brain swelling.[4][4]

In Vitro Models: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

The OGD/R model mimics the cellular stress of ischemia-reperfusion injury in a controlled laboratory setting.

DrugCell ModelKey Quantitative OutcomeReference
This compound BV2 MicrogliaIncreased cell viability, peaking at 15 µM.[1][1]
Citicoline -Data on direct OGD/R cell viability is limited, but it is known to stabilize cell membranes.[5][5]
Edaravone PC12 Cells, RGC-5 CellsIncreased cell viability to almost 80% in PC12 cells.[6] Reduced cell damage in RGC-5 cells.[7][6][7]

Alzheimer's Disease: Targeting Amyloid-Beta Toxicity

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques, leading to neuronal dysfunction and death.

DrugCell ModelKey Quantitative OutcomeReference
Donepezil PC12 CellsIncreased cell viability from 57.35% to 87.35% in the presence of Aβ₂₅₋₃₅.[8][8]
Memantine Primary Neuronal CulturesSignificantly prevented neuronal cell death induced by Aβ₁₋₄₂.[9][9]

Parkinson's Disease: Protecting Dopaminergic Neurons

Parkinson's disease involves the progressive loss of dopaminergic neurons in the substantia nigra.

DrugAnimal ModelKey Quantitative OutcomeReference
Rasagiline MPTP-induced mouse modelSignificant protection against the loss of TH-positive dopaminergic neurons.[10][10]
Levodopa (L-DOPA) MPTP-treated miceSignificantly increased survival of dopaminergic neurons.[11][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This surgical procedure involves the temporary or permanent occlusion of the middle cerebral artery to induce a focal ischemic stroke.

  • Animal Preparation: Rodents (rats or mice) are anesthetized. Body temperature is maintained at 37°C.

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and cut. A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the MCA.

  • Confirmation of Occlusion: Successful occlusion is often confirmed by monitoring cerebral blood flow using laser Doppler flowmetry.

  • Reperfusion: For transient MCAO, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow reperfusion. For permanent MCAO, the filament is left in place.

  • Outcome Assessment: Neurological deficits are assessed using scoring systems (e.g., mNSS). Infarct volume is measured 24-48 hours post-MCAO using TTC staining of brain slices.[12][13]

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in BV2 Microglia

This in vitro model simulates the conditions of ischemia-reperfusion at the cellular level.

  • Cell Culture: BV2 microglial cells are cultured in standard medium (e.g., DMEM with 10% FBS).

  • OGD Induction: The culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution). The cells are then placed in a hypoxic chamber with a low oxygen concentration (e.g., 1-5% O₂) for a defined period (e.g., 2-6 hours).

  • Reperfusion: After the OGD period, the glucose-free medium is replaced with the standard culture medium, and the cells are returned to a normoxic incubator (21% O₂).

  • Outcome Assessment: Cell viability is commonly assessed using assays like MTT or CCK-8. Apoptosis can be measured by flow cytometry (e.g., Annexin V/PI staining). The release of inflammatory mediators can be quantified using ELISA.[14][15]

Signaling Pathways and Experimental Workflows

This compound's Neuroprotective Signaling Pathway

This compound has been shown to exert its neuroprotective effects in ischemic stroke by modulating the JAK-STAT signaling pathway, leading to the polarization of microglia towards the anti-inflammatory M2 phenotype.[1]

Catalpalactone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Microglial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ischemic Stimulus Ischemic Stimulus Cytokine Receptor Cytokine Receptor Ischemic Stimulus->Cytokine Receptor activates JAK1 JAK1 Cytokine Receptor->JAK1 activates STAT1 STAT1 JAK1->STAT1 phosphorylates pSTAT1 p-STAT1 Pro-inflammatory Genes Pro-inflammatory Genes pSTAT1->Pro-inflammatory Genes activates transcription This compound This compound This compound->JAK1 inhibits M2 Polarization M2 Polarization This compound->M2 Polarization promotes M1 Polarization M1 Polarization Pro-inflammatory Genes->M1 Polarization promotes

Caption: this compound inhibits the JAK1/STAT1 pathway, promoting M2 microglial polarization.

Experimental Workflow: Middle Cerebral Artery Occlusion (MCAO) Model

MCAO_Workflow cluster_pre_op Pre-operative cluster_op Operative cluster_post_op Post-operative Animal Acclimatization Animal Acclimatization Baseline Neurological Assessment Baseline Neurological Assessment Animal Acclimatization->Baseline Neurological Assessment Anesthesia Anesthesia Baseline Neurological Assessment->Anesthesia Surgical Exposure of Carotid Arteries Surgical Exposure of Carotid Arteries Anesthesia->Surgical Exposure of Carotid Arteries Intraluminal Filament Insertion (MCAO) Intraluminal Filament Insertion (MCAO) Surgical Exposure of Carotid Arteries->Intraluminal Filament Insertion (MCAO) Confirmation of Occlusion (LDF) Confirmation of Occlusion (LDF) Intraluminal Filament Insertion (MCAO)->Confirmation of Occlusion (LDF) Reperfusion (Filament Withdrawal) Reperfusion (Filament Withdrawal) Confirmation of Occlusion (LDF)->Reperfusion (Filament Withdrawal) Post-operative Care Post-operative Care Reperfusion (Filament Withdrawal)->Post-operative Care Neurological Scoring (e.g., mNSS) Neurological Scoring (e.g., mNSS) Post-operative Care->Neurological Scoring (e.g., mNSS) Infarct Volume Measurement (TTC Staining) Infarct Volume Measurement (TTC Staining) Neurological Scoring (e.g., mNSS)->Infarct Volume Measurement (TTC Staining)

Caption: Standardized workflow for the MCAO experimental model in rodents.

Experimental Workflow: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

OGD_R_Workflow cluster_culture Cell Culture cluster_ogd Oxygen-Glucose Deprivation cluster_reperfusion Reperfusion cluster_analysis Analysis Seeding of BV2 Microglia Seeding of BV2 Microglia Cell Growth to Confluence Cell Growth to Confluence Seeding of BV2 Microglia->Cell Growth to Confluence Replacement with Glucose-Free Medium Replacement with Glucose-Free Medium Cell Growth to Confluence->Replacement with Glucose-Free Medium Incubation in Hypoxic Chamber Incubation in Hypoxic Chamber Replacement with Glucose-Free Medium->Incubation in Hypoxic Chamber Replacement with Normal Medium Replacement with Normal Medium Incubation in Hypoxic Chamber->Replacement with Normal Medium Incubation in Normoxic Conditions Incubation in Normoxic Conditions Replacement with Normal Medium->Incubation in Normoxic Conditions Cell Viability Assay (MTT/CCK-8) Cell Viability Assay (MTT/CCK-8) Incubation in Normoxic Conditions->Cell Viability Assay (MTT/CCK-8) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Incubation in Normoxic Conditions->Apoptosis Assay (Flow Cytometry) Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Incubation in Normoxic Conditions->Cytokine Measurement (ELISA)

Caption: Step-by-step workflow for the in vitro OGD/R model.

References

Safety Operating Guide

Navigating the Safe Handling of Catalpalactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

When handling Catalpalactone, a robust personal protective equipment regimen is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionRationale
Hands Chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact.
Eyes Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Body Laboratory coatProvides a barrier against spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of any potential dust or aerosols.

Operational Plan: From Receipt to Disposal

A clear operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Handling and Use:
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposures.

  • Avoid Generation of Dust/Aerosols: Handle the compound carefully to avoid creating dust or aerosols.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Small spills can be carefully wiped up with absorbent material. For larger spills, evacuate the area and follow your institution's chemical spill response procedures.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection: Collect all waste materials, including empty containers, contaminated gloves, and absorbent materials, in a designated and properly labeled hazardous waste container.

  • Disposal Route: Dispose of the chemical waste through your institution's designated hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow for Handling this compound

The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.

A Receiving and Inspection B Secure Storage A->B C Don Personal Protective Equipment (PPE) B->C D Work in Designated Area (e.g., Fume Hood) C->D E Handling and Experimental Use D->E F Decontamination of Work Area E->F G Segregation of Waste E->G I Doffing PPE and Personal Hygiene F->I H Proper Disposal G->H H->I

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Catalpalactone
Reactant of Route 2
Catalpalactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.